dioxido(oxo)silane;nickel(2+)
Description
Current Scientific Landscape of Nickel-Silicon-Oxygen Chemistry
The scientific landscape of nickel-silicon-oxygen chemistry is a dynamic and rapidly evolving field. Researchers are actively exploring various synthesis methods to create nickel silicate (B1173343) materials with tailored properties. These methods include sol-gel processes, hydrothermal synthesis, and co-precipitation techniques. mdpi.comacademicjournals.orgnih.gov A significant area of focus is the development of nanostructured nickel silicates, such as nanotubes and nanocomposites, which exhibit enhanced properties due to their high surface area and unique morphologies. scientific.netnih.gov
Recent studies have demonstrated the versatility of nickel silicates in a range of applications. For instance, nickel silicate nanotubes have shown promise as efficient adsorbents for removing heavy metal ions and organic dyes from wastewater. nih.gov Furthermore, nickel silicate-based materials are being investigated as catalysts for various chemical transformations, including the hydrogenation of organic compounds and the dry reforming of methane (B114726). nih.govresearchgate.netgoogle.com The ability to tune the composition and structure of nickel silicates at the nanoscale opens up new possibilities for designing advanced materials with specific functionalities. mdpi.com
Interdisciplinary Significance of Nickel Silicate Materials in Advanced Research
The importance of nickel silicate materials extends across multiple scientific disciplines, highlighting their interdisciplinary significance. In materials science, the thermal stability of nickel silicate makes it a candidate for high-temperature applications. ontosight.ai The unique crystal structures of different nickel silicide phases, which vary depending on the nickel-to-silicon ratio, are of great interest for their potential in electronic and structural applications. chemicalbook.comglobalsino.com
In the field of catalysis, supported nickel catalysts on silica (B1680970) are widely used due to their high activity and cost-effectiveness. mdpi.com Researchers are continuously working to improve the stability and performance of these catalysts by modifying synthesis methods and incorporating promoters. nih.govmdpi.com The development of nickel silicate zeolites, for example, has shown potential for applications in converting biomass-derived molecules into valuable chemicals. researchgate.netrsc.org
Furthermore, the electrochemical properties of nickel silicates are being explored for energy storage applications. Nanostructured nickel silicates and their composites have been investigated as electrode materials for supercapacitors and lithium-ion batteries, demonstrating promising charge storage capacities and cycling stability. researchgate.netrsc.orgnih.govrsc.org This interdisciplinary approach, combining chemistry, materials science, and engineering, is crucial for unlocking the full potential of nickel silicate materials in advanced technologies.
Interactive Data Table: Properties of Nickel Silicate Compounds
| Compound/Material | Synthesis Method | Key Properties | Potential Applications | Reference |
| Nickel Silicate Nanotubes (NiSNTs) | Hydrothermal self-template | High surface area, large pore volume | Adsorption of heavy metals and dyes, catalysis | nih.gov |
| Nickel-Silica Nanocomposite | Polymeric Precursor Method | Mesoporous structure, embedded nickel nanoparticles | Catalysis, advanced materials | scientific.net |
| Ni/SiO2 Catalyst | Ammonia-evaporation method | High nickel dispersion, large surface area, stability | CO2 methanation | mdpi.com |
| NiSi–Ni(OH)2 Composite | Hydrothermal | High charge storage, good cycling stability | Hybrid supercapacitors | rsc.org |
| MFI-type Nickel Silicate (Ni-MFI) | Hydrothermal interzeolite transformation | Lewis and Brønsted acid sites | Catalytic conversion of glucose | rsc.org |
| Nickel Silicate *BEA-type Zeolite (Ni-BEA) | Interzeolite transformation | Highly dispersed Ni clusters, high stability | Dry reforming of methane | researchgate.net |
| Nickel Silicate Nanoplates on Reduced Graphene Oxide (NiSiOx/RGO) | Two-step template synthesis | High reversible specific capacity, good rate performance | Lithium-ion battery anodes | rsc.org |
Table of Compound Names
| Common Name | IUPAC Name |
| Nickel Silicate | dioxido(oxo)silane;nickel(2+) |
| Nickel(II) Silicate | dioxido(oxo)silane;nickel(2+) |
| Nickelous Silicate | dioxido(oxo)silane;nickel(2+) |
| Nickel Oxide | oxido(oxo)nickel |
| Silicon Dioxide | dioxido(oxo)silane |
| Nickel(II) Hydroxide (B78521) | nickel;dihydroxide |
| Nickel Nitrate (B79036) Hexahydrate | nickel;dinitrate;hexahydrate |
| Tetraethyl Orthosilicate (B98303) | tetraethoxysilane |
| Sodium Metasilicate | disodium;dioxido(oxo)silane |
| Nickel Chloride Hexahydrate | nickel;dichloride;hexahydrate |
| Aluminum Oxide | dialuminum;trioxide |
| Cobalt Silicate | dioxido(oxo)silane;cobalt(2+) |
| Manganese Silicate | dioxido(oxo)silane;manganese(2+) |
| Iron(II) Silicate | dioxido(oxo)silane;iron(2+) |
| Lead(IV) Nickel(II) Silicate | dioxido(oxo)silane;lead(4+);nickel(2+) |
Structure
2D Structure
Properties
CAS No. |
31748-25-1 |
|---|---|
Molecular Formula |
Ni3O12Si4-2 |
Molecular Weight |
480.41 g/mol |
IUPAC Name |
dioxido(oxo)silane;nickel(2+) |
InChI |
InChI=1S/3Ni.4O3Si/c;;;4*1-4(2)3/q3*+2;4*-2 |
InChI Key |
ASXBPHUHJDRIAA-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Ni+2].[Ni+2].[Ni+2] |
Origin of Product |
United States |
Synthetic Methodologies for Nickel Silicates
Sol-Gel Synthesis Approaches for Nickel-Containing Silica (B1680970) Materials
The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. iitm.ac.inyoutube.com In the context of nickel silicates, this method offers exceptional control over the final product's purity, homogeneity, texture, and surface properties at relatively low temperatures. iitm.ac.inresearchgate.netnih.gov
Template-Assisted Sol-Gel Methods for Mesoporous Nickel Silicates
Template-assisted sol-gel synthesis is a powerful approach for creating mesoporous nickel silicates with well-defined pore structures and high surface areas. mtak.humdpi.com This method involves the use of a structure-directing agent, or template, around which the silica and nickel precursors hydrolyze and condense. mdpi.comresearchgate.net The subsequent removal of the template leaves behind a porous nickel silicate (B1173343) framework. d-nb.info
Commonly used templates include cationic surfactants like cetylpyridinium (B1207926) chloride and cetyltrimethylammonium chloride (CTAC), which form micelles in the reaction solution. mdpi.comnih.gov These micellar aggregates serve as the template for the formation of ordered mesoporous structures. For instance, mesoporous silica containing nickel active sites has been synthesized using a micellar template from aqueous solutions in the presence of nickel salt. mtak.humdpi.com Another approach involves using polyethylene (B3416737) glycol (PEG) as a templating agent, which allows for the fabrication of mesoporous silica nanoparticles with adjustable pore dimensions. nih.gov The choice of template and synthesis conditions directly influences the final morphology, which can range from spherical particles to cotton-like structures. nih.gov
The removal of the template is a critical step and is typically achieved through calcination (heating at high temperatures) or solvent extraction. d-nb.infonih.gov Calcination effectively burns off the organic template, while solvent extraction offers a milder alternative.
Influence of Precursors and Reaction Conditions in Sol-Gel Synthesis
The properties of sol-gel derived nickel silicates are highly dependent on the choice of precursors and the reaction conditions. researchgate.netresearchgate.net
Precursors: The most common silicon precursors are alkoxysilanes, such as tetraethyl orthosilicate (B98303) (TEOS). mtak.humdpi.com Nickel is typically introduced in the form of a soluble salt, like nickel chloride (NiCl₂·6H₂O) or nickel nitrate (B79036) (Ni(NO₃)₂·6H₂O). mtak.humdpi.comui.ac.id The use of different nickel precursors can affect the final particle size and morphology of the resulting nickel oxide nanocrystals within the silica matrix. ui.ac.id For example, studies have shown that using nickel nitrate, acetate (B1210297), or sulfate (B86663) precursors can result in spherical, rod-shaped, or hexagonal hollow nanoparticles, respectively. ui.ac.id
Reaction Conditions: Several parameters critically influence the sol-gel process:
pH: The pH of the reaction medium affects the rates of hydrolysis and condensation, which in turn determines the structure of the resulting gel. researchgate.netnih.gov Acidic conditions generally lead to dense, microporous networks, while alkaline conditions favor the formation of more porous, mesoporous structures. researchgate.net Maintaining a constant pH, often through the use of a buffer like ammonia (B1221849) and ammonium (B1175870) salt, is crucial for achieving a homogeneous product. mtak.humdpi.com
Temperature: While sol-gel synthesis is considered a low-temperature method, temperature still plays a role in the kinetics of the reactions. youtube.comresearchgate.net The synthesis can be carried out at room temperature, but in some cases, moderate heating (e.g., 75 °C) is employed. sciencescholar.usmdpi.comresearchgate.net
Solvent: The choice of solvent can impact the stability of the sol. mdpi.com While ethanol (B145695) is a common solvent, other alcohols like 1,4-butanediol (B3395766) have been used to improve the stability of the nickel precursor solution and prevent precipitation. mdpi.com
Molar Ratios: The molar ratio of the reactants, particularly the Ni/Si ratio, is a key factor in determining the nickel content and distribution within the silica matrix. mtak.humdpi.com
| Parameter | Influence on Nickel Silicate Properties |
| Silicon Precursor | Affects the rate of hydrolysis and condensation. TEOS is a common choice. mtak.humdpi.com |
| Nickel Precursor | Influences particle size and morphology. Different salts (nitrate, acetate, sulfate) yield different nanoparticle shapes. ui.ac.id |
| pH | Controls the gel structure. Acidic conditions lead to dense structures, while alkaline conditions produce porous materials. researchgate.net |
| Temperature | Affects reaction kinetics. Synthesis can occur at room temperature or with moderate heating. researchgate.netsciencescholar.usmdpi.comresearchgate.net |
| Solvent | Impacts the stability of the precursor solution. mdpi.com |
| Ni/Si Molar Ratio | Determines the nickel loading and its distribution in the silica matrix. mtak.humdpi.com |
Low-Temperature Sol-Gel Routes for Nickel Silica Nanocomposites
A significant advantage of the sol-gel method is the ability to synthesize nickel silica nanocomposites at low temperatures. academicjournals.org This is particularly important for embedding metallic nickel nanoparticles within a silica matrix, as high temperatures can lead to particle agglomeration. academicjournals.org
One low-temperature approach involves the preparation of a silica gel matrix containing Ni²⁺ ions. academicjournals.org The diffusion of a reducing agent, such as hydrazine, into the pores of the gel, followed by gentle heating (e.g., 200°C), leads to the in-situ reduction of Ni²⁺ to metallic Ni⁰ nanoparticles. academicjournals.org This method allows for the formation of well-dispersed nickel nanoparticles with diameters in the range of 5 to 8 nm. academicjournals.org The resulting nanocomposites exhibit significantly enhanced dielectric properties compared to a pure silica matrix. academicjournals.org
Another low-temperature synthesis of ordered mesoporous silica containing nickel involves the condensation of silica precursors on a micellar template from aqueous solutions at room temperature. mtak.humdpi.com This approach avoids the use of flammable organic solvents like ethanol and is more cost-effective. mtak.humdpi.com
Sol-Gel Preparation of Highly Dispersed Nickel in Silica Matrix
Achieving a high dispersion of nickel within the silica matrix is crucial for many catalytic applications. The sol-gel method offers several strategies to accomplish this. One effective technique is the "heterophase sol-gel synthesis," which allows for high metal loadings (up to 75 wt%) while maintaining high dispersion. mdpi.com This method involves mixing insoluble active component precursors and activating them, followed by the formation of the sol-gel. mdpi.com
Another approach to ensure high dispersion is to tether the metal to the silica matrix using complexing silanes. researchgate.net Ligands such as N-(aminoethyl)aminopropyl] trimethoxysilane (B1233946) (AEAPTS) can form strong complexes with Ni²⁺ ions, effectively immobilizing them within the silica network as it forms. researchgate.net This prevents the agglomeration of nickel species during the synthesis and subsequent thermal treatments.
Hydrothermal Synthesis of Nickel Silicate Phases
Hydrothermal synthesis is another prominent method for producing crystalline nickel silicate phases, particularly nickel phyllosilicates. This technique involves crystallization from aqueous solutions under high temperature and pressure.
Controlled Hydrothermal Synthesis of Nickel Phyllosilicates
The controlled hydrothermal synthesis of nickel phyllosilicates allows for the formation of specific layered structures, such as 1:1 and 2:1 type nickel phyllosilicates. researchgate.net These structures are composed of tetrahedral silica sheets and octahedral nickel hydroxide (B78521) sheets. researchgate.net The precise control over the synthesis conditions is key to obtaining the desired phase and morphology.
Key parameters that are controlled during hydrothermal synthesis include:
Ni/Si Molar Ratio: The molar ratio of the nickel and silicon precursors, such as NiCl₂ and TEOS, has a significant impact on the phase composition of the final product. researching.cn To obtain a pure-phase Ni₃Si₂O₅(OH)₄, a stoichiometric excess of the silicon precursor is often required. researching.cn
Alkali Source and pH: The type and concentration of the alkali source (e.g., sodium hydroxide, urea) influence the morphology and textural properties of the nickel phyllosilicates. researching.cnresearchgate.net A strongly alkaline environment is often necessary for the formation of certain morphologies, such as nanotubes. researching.cn
Temperature and Pressure: Hydrothermal synthesis is typically carried out at elevated temperatures (e.g., 250 °C) and pressures (e.g., 10 MPa). researchgate.net These conditions facilitate the crystallization of the phyllosilicate structure.
Additives: The use of accelerators like ammonium fluoride (B91410) (NH₄F) and urea (B33335) can promote the formation of nickel phyllosilicates at lower hydrothermal temperatures. bohrium.comfigshare.com These additives can facilitate the etching of the silica source and the formation of a Ni(OH)₂ intermediate, which then react to form the phyllosilicate. figshare.com
The morphology of the resulting nickel phyllosilicates can be tailored by controlling these parameters, leading to the formation of microspheres, nanotubes, or hollow spheres. researching.cn For example, nanotubular Ni₃Si₂O₅(OH)₄ can be synthesized in a strongly alkaline environment. researching.cn
| Synthesis Parameter | Effect on Nickel Phyllosilicate Formation |
| Ni/Si Molar Ratio | Influences the phase purity of the product. An excess of silicon precursor may be needed for pure phases. researching.cn |
| Alkali Source | Affects the morphology and textural properties of the resulting material. researching.cn |
| Temperature & Pressure | Drives the crystallization of the phyllosilicate structure. researchgate.net |
| Accelerators (e.g., NH₄F, urea) | Can enable synthesis at lower temperatures by promoting intermediate reactions. bohrium.comfigshare.com |
Formation of Nanotubular and Hierarchical Nickel Silicate Structures via Hydrothermal Routes
Hydrothermal synthesis is a versatile method for producing nickel silicate nanomaterials with controlled morphologies, such as nanotubes and hierarchical structures. This technique involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.
For the formation of nickel silicate nanotubes, a hydrothermal treatment of a mixture containing a nickel salt (e.g., nickel chloride), a silica source (e.g., silicic acid or tetraethyl orthosilicate - TEOS), and an alkaline medium (e.g., sodium hydroxide) is typically employed. researchgate.netresearching.cn The process can yield 1:1 nickel phyllosilicate, such as Ni₃Si₂O₅(OH)₄, with a nanotubular structure. researchgate.net These nanotubes are often multi-walled and open-ended. researchgate.net For instance, treatment at 250 °C and 10 MPa has been shown to produce nanotubes up to 200 nm in length, with outer diameters of 25–30 nm and inner hollow cores of about 10 nm in diameter. researchgate.net
Hierarchical nickel silicate structures, such as nanosheet-assembled microspheres, can also be synthesized via hydrothermal methods. researching.cn These structures are formed through the self-assembly of smaller building blocks, like nanosheets, into more complex three-dimensional architectures. researching.cn The synthesis often utilizes similar precursors to those used for nanotubes, including a nickel source (e.g., NiCl₂) and a silica source (e.g., TEOS), often in the presence of an alkali source like urea or ammonia. researching.cn The resulting hierarchical structures can possess high surface areas and large pore volumes, making them suitable for applications such as adsorption. researching.cn
The formation mechanism of these hierarchical structures can involve the initial formation of silica spheres through the hydrolysis of TEOS, followed by the deposition of nickel hydroxide. Subsequent hydrothermal treatment in an alkaline environment can lead to the etching of the silica core and the in-situ formation of nickel silicate nanosheets that assemble into microspheres. researching.cn
Parameters Influencing Phase Composition and Morphology in Hydrothermal Systems
The phase composition and morphology of nickel silicates synthesized via hydrothermal routes are highly dependent on several key parameters. These include the molar ratio of nickel to silicon (Ni/Si), the nature and concentration of the alkali source, temperature, and pressure. researching.cnrsc.org
Ni/Si Molar Ratio: The Ni/Si ratio is a critical factor in determining the final product. For the synthesis of pure nickel silicate nanotubes, a specific Ni/Si ratio is often required. For example, a Ni/Si ratio of 1.5 has been identified as ideal for the formation of pure multiwalled nanotubes. rsc.org Deviations from this optimal ratio can lead to the formation of other phases. At lower Ni/Si ratios, nickel-deficient layered structures in the form of small nanosheets may be produced. rsc.org Conversely, at Ni/Si ratios greater than 1.5, β-Ni(OH)₂ nanosheets can form as a byproduct alongside the nanotubes. rsc.org In the synthesis of hierarchical microspheres, an excess of the silica source relative to the stoichiometry of Ni₃Si₂O₅(OH)₄ may be necessary to obtain a pure-phase product. researching.cn
Alkali Source and Concentration: The choice and concentration of the alkali source significantly influence the morphology of the resulting nickel silicate. In the synthesis of nanotubes, the concentration of NaOH has a pronounced effect on the aspect ratio of the tubes. rsc.org For instance, increasing the NaOH concentration from 2 wt% to 10 wt% can lead to the formation of significantly longer nanotubes, with lengths approaching 300 nm. rsc.org In the case of hierarchical structures, a mild alkaline environment, which can be provided by the decomposition of urea, is conducive to the formation of porous structures. researching.cn A high concentration of a strong base like NaOH can lead to the formation of dense, irregular blocks of nickel hydroxide. researching.cn
The following table summarizes the influence of key parameters on the synthesis of nickel silicate nanotubes:
| Parameter | Value | Resulting Morphology/Phase |
| Ni/Si Molar Ratio | < 1.5 | Small nanosheets with a nickel-deficient layered structure |
| 1.5 | Pure multiwalled nanotubes | |
| > 1.5 | Nanotubes and nanosheets of β-Ni(OH)₂ | |
| NaOH Concentration | 2 wt% | Shorter nanotubes |
| 10 wt% | Longer nanotubes (almost 300 nm) |
Deposition-Precipitation Techniques for Nickel Silicate Formation
Deposition-precipitation is a widely used method for preparing supported metal catalysts, including nickel on silica. This technique involves the precipitation of a nickel precursor onto the silica support by gradually increasing the pH of a nickel salt solution. acs.orgacs.org A key aspect of this method is the homogeneous generation of hydroxide ions throughout the solution, often achieved by the hydrolysis of urea at elevated temperatures (e.g., 90 °C), which prevents local supersaturation and the precipitation of nickel hydroxide in the bulk solution. acs.org
Molecular Mechanisms of Ni(II) Phase Deposition on Silica
The deposition of Ni(II) phases on a silica support during deposition-precipitation is governed by a complex interplay of reactions at the molecular level. Depending on the reaction conditions, two main nickel species can be formed on the silica surface: 1:1 nickel phyllosilicate and nickel hydroxide. acs.orgacs.org
The process is initiated by the interaction of nickel(II) species with the silica surface. The subsequent formation of either nickel phyllosilicate or nickel hydroxide is determined by the kinetic competition between two primary reaction pathways:
Ni-O-Si heterocondensation/polymerization: This pathway leads to the formation and growth of 1:1 nickel phyllosilicate on a Ni(II) brucitic layer that is bonded to the silica. acs.org
Ni-OH-Ni olation/polymerization: This pathway results in the formation and growth of nickel hydroxide, also on a Ni(II) brucitic layer attached to the silica. acs.org
The formation of nickel phyllosilicate involves the dissolution of silica to produce silicic acid, which then reacts with the nickel species on the support. acs.org
Kinetic Competition in Nickel Phyllosilicate and Hydroxide Formation
The kinetic competition between the formation of nickel phyllosilicate and nickel hydroxide is a crucial aspect of the deposition-precipitation process. The Ni-O-Si heterocondensation/polymerization reaction, which leads to nickel phyllosilicate, is generally faster than the Ni-OH-Ni olation/polymerization that forms nickel hydroxide. acs.org
However, the rate of nickel phyllosilicate formation is limited by the concentration of silicic acid in the solution and its diffusion rate. acs.org The concentration of silicic acid is, in turn, dependent on the dissolution rate of the silica support.
Several factors can influence this kinetic competition:
Silica Surface Area: In the presence of high-surface-area silica (e.g., ≈400 m²·g⁻¹), the formation of 1:1 nickel phyllosilicate is favored. acs.org
Deposition-Precipitation Time: For short deposition times (e.g., ≤100 minutes), a mixture of 1:1 nickel phyllosilicate and turbostratic nickel hydroxide may be observed. acs.org As the deposition time increases, the proportion of 1:1 nickel phyllosilicate with increasing crystallinity becomes the dominant phase. acs.org With very long deposition times (e.g., ≥16 hours), the silica can be entirely consumed, leading to the formation of bulk 1:1 nickel phyllosilicate. acs.org
This kinetic interplay allows for the selective synthesis of either nickel phyllosilicate or nickel hydroxide on the silica support by carefully controlling the experimental conditions.
Impregnation Methods for Silica-Supported Nickel Catalysts
Impregnation is a common and straightforward method for preparing silica-supported nickel catalysts. The process typically involves contacting the silica support with a solution containing a nickel precursor, followed by drying and calcination to disperse the nickel species on the support surface.
Conventional Impregnation and Modified Approaches
Conventional Impregnation: The conventional incipient wetness impregnation method involves dissolving a nickel precursor, such as nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O), in a solvent (often water) in a volume equal to the pore volume of the silica support. rsc.org The support is then added to this solution, allowing the precursor to be drawn into the pores via capillary action. After impregnation, the catalyst is dried and calcined to decompose the precursor and form nickel oxide particles on the silica surface.
Modified Impregnation Approaches: To improve the dispersion of nickel particles and enhance the metal-support interaction, various modified impregnation techniques have been developed. These modifications often involve the use of additives or pre-treatment of the support.
Urea-Assisted Impregnation: The addition of urea to the impregnation solution can lead to smaller nickel particle sizes and stronger interactions with the silica support. mdpi.com This method has been shown to produce highly dispersed and stable Ni/SiO₂ catalysts. mdpi.com For instance, a Ni/SiO₂ catalyst prepared with urea exhibited a nickel dispersion of 26.6%, compared to 7.1% for a catalyst prepared by conventional impregnation. mdpi.com
Oleylamine-Modified Impregnation: Oleylamine (B85491) can be used as a capping agent in the impregnation solution to improve nickel dispersion. scispace.com The oleylamine molecules are thought to have a high affinity for the metal through their amine functional groups, leading to the formation of small and uniformly distributed nickel nanoparticles on the support. scispace.com A 5% Ni/SiO₂ catalyst prepared with oleylamine showed excellent activity and stability in the partial oxidation of methane (B114726). scispace.com
Ethylene (B1197577) Glycol-Modified Impregnation: Pre-treating the silica support with ethylene glycol (EG) before impregnation with the nickel precursor is another effective modification. rsc.orgnih.gov This EG-modified wet-impregnation method can result in smaller nickel particles and a stronger nickel-silica interaction, leading to higher catalytic activity and stability. rsc.orgnih.gov
Precipitation-Impregnation: This method combines precipitation and impregnation. A nickel complex, for example, prepared from nickel hydroxide and glycine (B1666218), is used as the impregnating solution. mdpi.com This approach can produce catalysts with smaller nickel particle sizes and a narrower particle size distribution compared to conventional impregnation. mdpi.com
The following table provides a comparison of different impregnation methods for Ni/SiO₂ catalysts:
| Impregnation Method | Modifying Agent/Precursor | Key Advantages |
| Conventional Incipient Wetness | None | Simple and straightforward |
| Urea-Assisted | Urea | Smaller Ni particle size, higher Ni dispersion, stronger metal-support interaction |
| Oleylamine-Modified | Oleylamine | Improved Ni dispersion, uniform Ni nanoparticle distribution |
| Ethylene Glycol-Modified | Ethylene Glycol | Smaller Ni particles, stronger metal-silica interaction, enhanced catalytic activity and stability |
| Precipitation-Impregnation | Nickel complex (e.g., with glycine) | Smaller Ni particle size, narrower particle size distribution |
Impact of Metal Precursors and Treatment on Dispersion
The dispersion of nickel within a silica matrix is critically influenced by the selection of metal precursors and subsequent treatment conditions. The nature of the supported nickel(II) phase, whether it be nickel hydroxide or a nickel phyllosilicate, and its interaction with the silica support, determines the size and distribution of the resulting metal particles after reduction. acs.org
Different synthesis procedures, such as varying the order of adding reactants like sodium silicate and sodium carbonate solutions, lead to precursors with different properties. scientific.netresearchgate.netresearchgate.net For instance, studies have investigated the use of aqueous solutions of nickel nitrate hexahydrate and magnesium nitrate hexahydrate with sodium silicate solution as the silica source and sodium carbonate as the precipitating agent. scientific.netresearchgate.net The sequence of adding the silica source and the precipitating agent was found to alter the final properties of the nickel precursor. scientific.netresearchgate.netresearchgate.net
Hydrothermal methods are also employed for synthesizing nickel phyllosilicates. The concentration of the nickel precursor, such as nickel nitrate, has been shown to be a significant factor in the formation of nickel phyllosilicates. bohrium.com To overcome challenges with low-concentration nickel precursors, a two-solvent system (e.g., H₂O and cyclohexane) can be used to increase the supersaturation of the nickel phyllosilicate crystal nucleus. bohrium.com
The choice of silicon precursor also plays a role. Tetraethyl orthosilicate (TEOS) is commonly used in sol-gel and hydrothermal syntheses. researchgate.netresearching.cn The reaction of nickel chloride with TEOS under hydrothermal conditions can produce nickel phyllosilicate microspheres. researching.cn The use of additives during synthesis, such as amino acids like glycine, can also improve the dispersion of nickel particles. mdpi.com The complex formed between glycine and nickel hydroxide can be used as an impregnating solution to prepare silica-supported nickel catalysts, leading to smaller nickel particle sizes compared to traditional impregnation methods. mdpi.com
Post-synthesis treatment is another critical factor. The calcination temperature, for example, affects the final structure. Hydrothermal treatment of a borosilicate MWW precursor with a nickel nitrate solution can lead to the synthesis of two-dimensional (2D) Ni-containing delaminated MWW layers (Ni-DML). rsc.org Increasing the hydrothermal temperature promotes the transformation of the 3D tectosilicate structure into a 2D phyllosilicate, facilitating the isomorphic substitution of boron by nickel and resulting in a high dispersion of nickel on the catalyst surface. rsc.org
| Nickel Precursor | Silicon Precursor | Synthesis Method | Key Finding | Reference |
|---|---|---|---|---|
| Ni(NO₃)₂·6H₂O | Sodium Silicate | Chemical Precipitation | The order of adding reactants significantly influences the final precursor properties. | scientific.netresearchgate.net |
| Ni(NO₃)₂ | MCF Silica (sacrificial) | Hydrothermal (two-solvent) | A two-solvent system (H₂O/cyclohexane) promotes supersaturation, enabling synthesis with low-concentration nickel precursors. | bohrium.com |
| NiCl₂ | Tetraethyl Orthosilicate (TEOS) | Hydrothermal | Produces nanosheet-assembled Ni₃Si₂O₅(OH)₄ microspheres. | researching.cn |
| Ni(NO₃)₂ | Borosilicate MWW | Hydrothermal Treatment | Increasing temperature promotes the formation of 2D phyllosilicates with highly dispersed nickel. | rsc.org |
| Nickel Hydroxide + Glycine | Silica (Q-50) | Impregnation | The use of a glycine-nickel complex as a precursor leads to smaller Ni particle sizes and improved catalyst stability. | mdpi.com |
Solid-State Reaction Pathways for Nickel Silicate Formation
Solid-state reactions provide a direct pathway for the formation of nickel silicates and silicides by heating nickel and silicon sources together. wikipedia.org This method is particularly relevant in microelectronics and for creating durable coatings. wikipedia.org The reaction between a thin nickel film and a silicon wafer typically proceeds through a sequence of phases as the annealing temperature is increased. researchgate.net
The formation of various nickel silicide phases is dependent on factors like temperature, the amount of available nickel and silicon, and the physical dimensions of the reactants (e.g., thin films vs. nanowires). researchgate.netucsd.edu In thin-film reactions on a (100) Si wafer, δ-Ni₂Si is often the first phase to form due to a high interdiffusion coefficient. As the temperature rises and the δ-Ni₂Si is consumed, NiSi forms and remains stable up to approximately 700 °C, after which the final phase, NiSi₂, begins to nucleate. researchgate.net
The reaction pathways can differ significantly at the nanoscale. ucsd.eduresearchgate.net When reacting nickel with silicon nanowires (NWs), the limited supply of silicon and sustained nickel source drives the formation toward nickel-rich phases. ucsd.edu Unlike in planar thin-film reactions, NiSi₂ can emerge as the leading phase at lower temperatures in reactions with Si NWs. ucsd.edu The crystallographic orientation of the nanowire can also influence which silicide phases are stabilized. researchgate.net
Metal-induced growth (MIG) is a solid-state reaction method used to synthesize nickel silicide nanowires at temperatures around 575 °C. researchgate.netcambridge.org In this process, a deposited nickel layer acts as a catalyst, reacting spontaneously with the silicon in the solid state to grow nanowires. researchgate.net Transmission electron microscopy studies have shown that nickel is the dominant diffusing species in this growth mechanism. researchgate.netcambridge.org
| Phase | Typical Formation Conditions | Key Characteristics | Reference |
|---|---|---|---|
| δ-Ni₂Si | Lower annealing temperatures in thin-film reactions. | Forms first due to high interdiffusion coefficient. | researchgate.net |
| NiSi | Forms at higher temperatures after δ-Ni₂Si is consumed. | Stable up to ~700 °C in thin films; good conductor. | wikipedia.orgresearchgate.net |
| NiSi₂ | Highest formation temperature in thin films; can be the leading phase at low temperatures in nanowire reactions. | Final phase in the typical thin-film reaction sequence. | researchgate.netucsd.edu |
| θ-Ni₂Si, Ni₃₁Si₁₂ | Observed in reactions with silicon nanowires. | Formation is influenced by nanowire orientation and strain accommodation. | researchgate.netucsd.edu |
Epitaxial Growth and Two-Dimensional Nickel Silicate Phase Formation
Epitaxial growth involves the deposition of a crystalline overlayer onto a crystalline substrate, where the overlayer has a well-defined orientation with respect to the substrate. This technique has been successfully applied to grow high-quality, single-crystal layers of nickel silicide on silicon wafers. ibm.comcityu.edu.hkaip.org The reaction of evaporated nickel films with silicon at temperatures ranging from 200 to 800 °C leads to the formation of epitaxial NiSi₂. ibm.com
The synthesis of two-dimensional (2D) materials has expanded to include non-bulk-structured oxide layers, including 2D nickel silicates. acs.orgresearchgate.net A notable method involves the reaction of silicon and oxygen with a Ni-Pd alloy surface at high temperatures in an oxygen-rich environment. acs.orgresearchgate.net This process causes nickel from the alloy substrate to segregate to the surface, where it oxidizes and reacts to form a crystalline 2D nickel silicate layer. acs.org
Scanning tunneling microscopy (STM) has revealed that this 2D layer possesses a local honeycomb structure, consistent with six-membered rings of corner-sharing SiO₄ tetrahedra. acs.orgresearchgate.net This silicate layer is bonded to an octahedrally coordinated nickel-oxide layer, resembling a single layer of a dioctahedral clay. acs.org This structure is unique, as bulk nickel is typically found in trioctahedral clays. acs.orgresearchgate.net The formation of this 2D nickel silicate is self-limiting; once the layer forms, further exposure to oxidizing conditions does not alter its structure. acs.orgresearchgate.net
Hydrothermal methods have also been developed to synthesize 2D nickel-containing molecular sieves. For example, two-dimensional Ni-containing delaminated MWW layers (Ni-DML) were synthesized by the hydrothermal treatment of a borosilicate MWW precursor with a nickel nitrate solution. rsc.org This single-step process facilitates the transformation of a 3D tectosilicate into a 2D phyllosilicate structure with a high and well-dispersed nickel content of up to 38 wt%. rsc.org These 2D nickel silicate materials are of interest for applications in catalysis. rsc.org
| Method | Substrate/Precursors | Resulting Structure | Key Features | Reference |
|---|---|---|---|---|
| Epitaxial Growth (Solid-State Reaction) | Evaporated Ni film on Si wafer | Epitaxial NiSi₂ | Crystalline layer with a defined orientation relative to the Si substrate. | ibm.com |
| Reaction with Alloy Substrate | Ni-Pd alloy, Silicon, Oxygen | 2D Nickel Silicate Layer | Self-limiting growth; forms a unique dioctahedral clay-like structure. | acs.orgresearchgate.net |
| Hydrothermal Treatment | Borosilicate MWW precursor, Nickel Nitrate | 2D Ni-containing Delaminated MWW Layers (Ni-DML) | Single-step synthesis; results in high, well-dispersed Ni content. | rsc.org |
Structural Elucidation and Characterization of Nickel Silicates
X-ray Diffraction (XRD) Analysis of Nickel Silicate (B1173343) Crystalline Structures
X-ray diffraction (XRD) is a primary and powerful non-destructive technique for analyzing the crystalline structure of materials. crti.dz It is widely employed for the characterization of nickel silicate phases, providing critical information on phase identity, lattice parameters, and structural transformations. crti.dzazooptics.com By analyzing the angles and intensities of diffracted X-rays, one can deduce the crystallographic structure of a material.
XRD is instrumental in identifying the specific crystalline phases present in a nickel silicate sample. The resulting diffraction pattern serves as a unique fingerprint for each crystalline compound. For instance, in the synthesis of nickel silicates with varying nickel-to-silicon ratios, XRD patterns can distinguish between different phases such as Ni₃Si₂O₅(OH)₄ and β-Ni(OH)₂. researchgate.net In more complex systems, such as nickel laterite ores, XRD analysis combined with methods like Rietveld refinement can identify and quantify a suite of minerals, including primary silicates like pyroxene (B1172478) and olivine (B12688019), and secondary silicates such as lizardite and talc. mdpi.com
The formation of various nickel silicide phases from the reaction of nickel with silicon at different temperatures can also be monitored. Studies have shown that NiSi is the predominant phase formed at 350°C, which transitions to NiSi monosilicide at 500°C, and finally to the NiSi₂ disilicide at 750°C. crti.dz
The precise positions of the diffraction peaks in an XRD pattern allow for the determination of the unit cell dimensions, or lattice parameters, of the crystalline phase. This is crucial for understanding the atomic arrangement and can be affected by factors such as composition and temperature. The Nelson-Riley graphical extrapolation method is a common technique used to calculate precise lattice parameters from XRD data. researchgate.net
Table 1: Identified Crystalline Phases in Nickel-Silicon Systems via XRD This table is interactive. Click on the headers to sort the data.
| Phase Name | Chemical Formula | Conditions of Formation/Observation | Key XRD Peaks (2θ) / Lattice Parameters |
|---|---|---|---|
| Nickel Silicide | NiSi | Predominant phase at 350°C | Specific peaks identify the phase crti.dz |
| Nickel Monosilicide | NiSi | Detected in samples annealed at 500°C | Specific peaks identify the phase crti.dz |
| Nickel Disilicide | NiSi₂ | Main phase formed at 750°C | Specific peaks identify the phase crti.dz |
| Pecoraite-like | Ni₃Si₂O₅(OH)₄ | Synthesized with Ni/Si ratio of 1 | Characterized by specific diffraction peaks researchgate.net |
| Beta Nickel Hydroxide (B78521) | β-Ni(OH)₂ | Co-product in synthesis with Ni/Si ratio > 1 | Characterized by specific diffraction peaks researchgate.net |
While conventional XRD is performed on static samples, in-situ XRD allows for the real-time observation of structural changes as a material is subjected to varying conditions, such as temperature or reactive atmospheres. stanford.eduacs.org This dynamic approach is invaluable for studying the mechanisms and kinetics of nickel silicate formation and phase transitions. researchgate.net
For example, in-situ studies can monitor the sequential formation of nickel silicide phases (Ni₂Si, NiSi, and NiSi₂) as a thin film of nickel on a silicon substrate is heated. researchgate.net By collecting diffraction patterns continuously during the annealing process, researchers can identify the temperature ranges at which each phase is stable, observe the transformation from one phase to another, and detect any transient or intermediate phases that may form. stanford.edu Similarly, the conversion of nickel phyllosilicate precursors into metallic nickel nanoparticles supported on silica (B1680970) during reduction can be followed in real-time, providing insights into catalyst formation. acs.org These studies are critical for optimizing synthesis and processing conditions to achieve desired nickel silicate phases with specific properties.
Crystalline structures are not always perfectly ordered. Defects, such as atomic substitutions and vacancies, can be present, and these can significantly influence a material's properties. In complex silicates, different cations can occupy specific crystallographic sites. XRD, particularly when coupled with Rietveld refinement of the full diffraction pattern, is a key technique for determining this cation site occupancy and quantifying structural disorder. mdpi.com
In phyllosilicate minerals, which are structural analogues to many nickel silicates, the distribution of cations like Al³⁺, Fe²⁺, and Mg²⁺ in tetrahedral and octahedral sites is known to vary with formation temperature. researchgate.net For example, in chlorites, the amount of aluminum in the tetrahedral site increases with temperature. researchgate.net Similar principles apply to nickel silicates. The precise analysis of XRD peak intensities and profiles can reveal how Ni²⁺ ions are distributed within the silicate crystal lattice. This information is crucial for building accurate structure-property relationships, as the location of nickel within the structure dictates its chemical environment and reactivity.
Spectroscopic Investigations of Nickel-Silicon-Oxygen Interactions
Spectroscopic techniques provide complementary information to XRD by probing the short-range atomic environment and the nature of chemical bonds. For nickel silicates, Fourier Transform Infrared (FTIR) and X-ray Absorption Fine Structure (XAFS) spectroscopies are particularly insightful.
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. nih.gov The resulting spectrum provides a signature of the chemical bonds and functional groups present. nih.gov In silicates, FTIR is highly sensitive to the vibrations of the Si-O bonds that form the silicate framework.
The most characteristic features in the FTIR spectra of silicates are the strong absorption bands corresponding to Si-O stretching and bending vibrations. nih.gov The position and shape of these bands provide information about the silicate structure. nih.gov For example, the asymmetric stretching of Si-O-Si bonds typically appears in the 950-1250 cm⁻¹ region, while Si-O bending vibrations are found between 400-800 cm⁻¹. nih.gov The degree of crystallinity can also be inferred; amorphous materials tend to show broader absorption bands compared to the sharp, well-defined peaks of crystalline materials. frontiersin.org
In nickel silicates, FTIR can also probe the interactions involving nickel. The presence of Ni-O bonds will influence the vibrational spectrum. Analysis of these spectral features, often aided by theoretical calculations, can help elucidate the way nickel is incorporated into the silicate structure and how it affects the Si-O network. scienceasia.org
Table 2: Characteristic FTIR Absorption Bands in Silicate Systems This table is interactive. Click on the headers to sort the data.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Interpretation |
|---|---|---|
| 3000 - 3700 | O-H Stretching | Presence of hydroxyl groups or adsorbed water researchgate.net |
| 950 - 1250 | Si-O-Si Asymmetric Stretching | Main feature of the silicate network; position and shape relate to structure nih.gov |
| ~800 | Si-O Symmetric Stretching | Indicates the degree of crystallinity in silica species frontiersin.org |
X-ray Absorption Fine Structure (XAFS) is an element-specific technique that provides detailed information about the local atomic environment around a particular type of atom. nih.gov It is ideal for studying the speciation of nickel in silicates, including its oxidation state, coordination number, and bonding distances to neighboring atoms, even in amorphous or poorly crystalline materials. researchgate.net The XAFS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
The XANES region is sensitive to the oxidation state and coordination geometry (e.g., tetrahedral vs. octahedral) of the absorbing atom. wisc.edu Studies on nickel in silicate glasses have used XANES and optical absorption spectroscopy to show that nickel can exist in four-fold ( researchgate.netNi) and five-fold ( acs.orgNi) coordination. researchgate.net The researchgate.netNi is found in a distorted tetrahedral site, while the acs.orgNi occupies a slightly distorted trigonal bipyramid site. researchgate.net
The EXAFS region provides quantitative information about the number, type, and distance of neighboring atoms. EXAFS analysis has been used to study the sorption of nickel onto silicate mineral surfaces. In one such study, the appearance of a Ni-Ni scattering path with a bond distance of approximately 3.0 Å indicated the formation of multinuclear nickel complexes on the surface, likely as mixed Ni-Al hydroxide precipitates. researchgate.net This level of detail is crucial for understanding the chemical state and reactivity of nickel in various silicate environments.
Table 3: Nickel Speciation in Silicate Systems Determined by XAFS This table is interactive. Click on the headers to sort the data.
| Parameter | Method | Finding | System Studied |
|---|---|---|---|
| Coordination Number | XANES / Optical Spectroscopy | Nickel occurs as researchgate.netNi and acs.orgNi | Silicate and aluminosilicate glasses researchgate.net |
| Coordination Geometry | XANES / Optical Spectroscopy | researchgate.netNi in distorted tetrahedral sites; acs.orgNi in trigonal bipyramid sites | Silicate and aluminosilicate glasses researchgate.net |
| Ni-Ni Bond Distance | EXAFS | 2.99 - 3.03 Å | Ni sorbed on pyrophyllite researchgate.net |
In-situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopic techniques are powerful tools for monitoring the real-time formation and transformation of nickel silicide phases. researchgate.net Real-time ellipsometry, for instance, has been effectively used to track the formation of various Ni-Si phases. researchgate.net This method allows for the monitoring and characterization of the synthesis process as it happens. researchgate.net
The formation of NiSi films on Si has been studied across a temperature range of 350–750 °C, where three distinct phases, Ni2Si, NiSi, and NiSi2, were identified. researchgate.net Optical databases for these phases in the 2–4 eV photon range have been established to model the real-time ellipsometry data. researchgate.net Spectroscopic ellipsometry (SE) spectra can be used to distinguish between these phases. For example, SE spectra for samples annealed at 250 °C and 500 °C are representative of the Ni2Si and NiSi phases, respectively. researchgate.net
Furthermore, in-situ real-time studies have observed the onset of agglomeration of the silicide at temperatures between 500–700 °C for longer annealing times, a significantly lower temperature than previously reported. researchgate.net This highlights the sensitivity of in-situ techniques in observing dynamic processes that might be missed by ex-situ characterization.
Raman Spectroscopy for Structural Insights
Raman spectroscopy is a valuable non-destructive technique for probing the crystallographic structure and vibrational modes of nickel silicates. ntu.edu.sgsemanticscholar.org It serves as a material fingerprint, allowing for the identification of different nickel silicide phases formed under various conditions. ntu.edu.sg The technique is sensitive to the interatomic forces and crystallographic structure of the compounds. ntu.edu.sg
Different phases of nickel silicide exhibit characteristic Raman peaks. For instance, NiSi thin films are characterized by prominent peaks at approximately 199 cm⁻¹ and 217 cm⁻¹. ntu.edu.sg The presence of Ni2Si is indicated by Raman peaks at 100 cm⁻¹ and 140 cm⁻¹. ntu.edu.sg The absence of Raman signals is typical for metallic films with high-symmetry structures, such as as-deposited Ni films. ntu.edu.sg
The utility of Raman spectroscopy extends to monitoring the formation of nickel silicides and assessing their thermal stability. ntu.edu.sgsemanticscholar.org Studies have demonstrated that Raman spectroscopy can accurately identify the phases of Ni silicides formed at various annealing temperatures, with results correlating well with data from Rutherford backscattering spectroscopy (RBS) and X-ray diffraction (XRD). ntu.edu.sg The technique has also been successfully used to demonstrate the increased thermal stability of NiSi with the addition of platinum, as the characteristic NiSi peak at 217 cm⁻¹ remains identifiable. ntu.edu.sg
| Nickel Silicide Phase | **Characteristic Raman Peaks (cm⁻¹) ** |
| Ni2Si | 100, 140 |
| NiSi | 199, 217 |
| NiSi2 | No distinct peaks reported in snippets |
Electron Microscopy for Microstructural and Nanostructural Analysis
Electron microscopy techniques are indispensable for the detailed microstructural and nanostructural analysis of nickel silicates, providing insights into particle size, morphology, and atomic-scale features.
Transmission Electron Microscopy (TEM) for Particle Size and Morphology
Transmission Electron Microscopy (TEM) is a crucial tool for characterizing the size and morphology of nickel silicate particles. Studies on nickel phyllosilicate, a layered form of nickel silicate, reveal a "leaf-like" or branched morphology. acs.orgresearchgate.net This two-dimensional structure can be identified coating unreacted silica spheres in as-prepared samples. acs.org
Upon reduction, the nickel phyllosilicate transforms, leading to the formation of nickel nanoparticles supported on silica. acs.org TEM analysis of these reduced samples shows the presence of these nanoparticles, with an average particle size that can be determined from the images. For example, one study reported an average particle size of 4.7 ± 0.7 nm after reduction at 500 °C. acs.org The particle size of nickel nanoparticles formed from the reduction of nickel phyllosilicate can range from 2 to 16 nm. uu.nlresearchgate.net The grain sizes of polycrystalline Ni₂Si and NiSi films have been observed to be in the range of 30-70 nm and 30-100 nm, respectively. bohrium.com
High-Resolution TEM (HRTEM) for Atomic Scale Imaging
High-Resolution Transmission Electron Microscopy (HRTEM) provides atomic-scale insights into the structure of nickel silicates. HRTEM images of as-prepared nickel phyllosilicates show a layered structure, and the d-spacing of this material is consistent with that of 1:1 nickel phyllosilicate. acs.org This technique allows for the direct visualization of the crystalline lattice of the material.
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of nickel silicate materials. SEM analysis of silica-nickel (Ni-SiO2) materials reveals the presence of metal particles irregularly distributed on the silica support. researchgate.net These analyses show metallic nickel on the surface of the supports with varying grain sizes and small spacing between them. researchgate.net In some cases, the grains can appear more compact and denser. researchgate.net SEM has also been used to observe the formation of NiSi₂ islands in a NiSi matrix during annealing at 750°C. uwc.ac.za
In-situ TEM for Dynamic Processes
In-situ Transmission Electron Microscopy (TEM) is a powerful technique for observing the dynamic processes of nickel silicate formation and transformation in real-time. acs.orgacs.org This method allows for the study of phenomena such as the reduction of nickel phyllosilicate and the subsequent nucleation and growth of nickel nanoparticles under controlled temperature and gas environments. acs.orguu.nl
Advanced Characterization of Interfacial Structures
The performance of nickel silicate-based materials, particularly in catalytic applications, is intrinsically linked to the intricate structures formed at the interface between nickel species and the silica support. Understanding these interfaces at a molecular level is crucial for designing materials with enhanced activity, selectivity, and stability. Advanced characterization techniques provide the necessary insights into the nature of active sites and the properties of heterojunctions within these systems.
Probing Active Sites at Silica Support-Nickel Interfaces
The identification and characterization of active sites at the silica support-nickel interface are paramount for elucidating reaction mechanisms and developing superior catalysts. The interface between metallic nickel and the silica (SiO₂) support is often where the primary catalytic activity is located. mdpi.com
In situ vacuum transmission infrared (VTIR) spectroscopy is a powerful technique for probing these active sites. For instance, in the context of CO methanation, VTIR has been used to identify the main active sites at the Ni-SiO₂ interface, with a characteristic wave number observed at 2060 cm⁻¹. mdpi.com This discovery offers new perspectives for the design of efficient methanation catalysts. mdpi.com The number of active sites can be influenced by the loading of nickel; a proper amount of Ni loading helps to increase the number of active sites, while excessive loading can lead to aggregation and a reduction in active surface area. mdpi.com
The nature of these active sites can be complex, involving different nickel species. Operando electron paramagnetic resonance (EPR) and in situ X-ray absorption spectroscopy (XAS) have revealed that single Ni(I)/Ni(II) shuttles can act as active sites in reactions like butene dimerization. acs.org The interaction between nickel and the silica support also plays a critical role. Increasing silica content in alumina-supported nickel catalysts can weaken the metal-support interaction, affecting the reducibility of nickel species and the formation of nickel silicates. mdpi.com Conversely, strong interactions between nickel species and the support can lead to the formation of fine nickel clusters that influence product selectivity in hydrogenation reactions. mdpi.com
An interesting phenomenon observed is the anti-sintering effect during CO₂ hydrogenation on Ni/SiO₂ catalysts, where nickel species can re-disperse into smaller nanoparticles, forming abundant active Ni⁰ species. researchgate.net This highlights the dynamic nature of the active sites under reaction conditions.
Table 1: Catalytic Performance of a Ni/SiO₂ Catalyst in CO Methanation mdpi.com
| Parameter | Value |
|---|---|
| CO Conversion at 623 K | 96.74% |
| Methane (B114726) Selectivity at 623 K | 93.58% |
| Weight Hourly Space Velocity | 25,000 mL·g⁻¹·h⁻¹ |
| CO Conversion after 150 h | 96% |
Heterojunction Characterization in Nickel Silicate Systems
Heterojunctions in nickel silicate systems, particularly those involving different oxidation states of nickel (e.g., Ni⁰/Ni²⁺), can induce electron relocalization and facilitate charge carrier migration, leading to enhanced catalytic performance. acs.orgnih.gov The stabilization of these heterojunctions is a key challenge for their practical application. acs.orgnih.gov
An effective strategy for creating and stabilizing these junctions is to fabricate them within robust porous metal silicate materials. acs.orgnih.gov For example, Ni⁰/Ni²⁺ heterojunctions have been successfully stabilized inside a porous metal silicate (PMS-22) using a nickel coordination complex as a template. acs.orgnih.gov The characterization of these systems involves a suite of techniques to confirm the structure and properties of the heterojunction.
Powder X-ray diffraction (PXRD) is used to determine the crystalline phases present, confirming the formation of metallic nickel and nickel silicate structures. acs.org Fourier-transform infrared (FT-IR) spectroscopy helps to identify the chemical bonds present, such as the characteristic vibrations of Ni-O-Si linkages, confirming the formation of nickel phyllosilicate structures. acs.orguq.edu.au
The synergistic activity between metallic nickel and nickel silicate at these heterointerfaces has been shown to significantly boost catalytic activity in reactions like the hydrogenation of phenol (B47542), allowing the reaction to proceed at temperatures as low as 50 °C. acs.orgnih.gov The robust stability of these catalysts is attributed to the strong interaction and charge transfer between the metallic Ni and the nickel silicate within the confined pores of the support. acs.orgnih.gov Ternary heterojunctions, such as Fe₂SiO₄/Fe₂O₃/g-C₃N₄, have also been synthesized and characterized for photocatalytic applications. researchgate.net
Nitrogen Sorption for Porosity and Surface Area Determination
Nitrogen sorption analysis is a standard and crucial technique for characterizing the textural properties of nickel silicate materials, including their specific surface area, pore volume, and pore size distribution. These properties are fundamental to the material's performance as a catalyst, adsorbent, or support, as they dictate the accessibility of active sites to reactants. researchgate.netmdpi.com
The analysis involves measuring the amount of nitrogen gas adsorbed and desorbed on the material's surface at a constant temperature (typically that of liquid nitrogen). The resulting isotherm provides a wealth of information. The specific surface area is most commonly calculated using the Brunauer-Emmett-Teller (BET) equation. mdpi.comresearching.cn
For instance, the BET surface area of nickel phyllosilicate microspheres can be significantly affected by the Ni/Si molar ratio during synthesis. researching.cn An increase in the Ni/Si ratio from 0.5:1 to 1.5:1 resulted in a decrease in the BET surface area from 139.4 m²·g⁻¹ to 95.5 m²·g⁻¹. researching.cn Similarly, impregnating mesoporous silica (SBA-15) with nickel oxide leads to a decrease in specific surface area, from approximately 680 m²/g for the raw SBA-15 to 440–340 m²/g for Ni-SBA-15, depending on the loading. mdpi.com This reduction is often due to the filling of pores and potential collapse of the silica walls during impregnation and calcination. mdpi.com
The shape of the nitrogen adsorption-desorption isotherm can indicate the type of porosity. Nickel silicate materials often exhibit Type IV isotherms with a hysteresis loop, which is characteristic of mesoporous materials. researchgate.netmdpi.com The pore size distribution can be determined from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. mdpi.com However, for materials with small mesopores (2–10 nm), the tensile strength effect can influence the isotherm and may lead to an incorrect assessment of the pore size distribution when the BJH model is applied. researching.cn
Table 2: Textural Properties of Various Nickel Silicate and Related Materials Determined by Nitrogen Sorption
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Radius/Diameter | Reference |
|---|---|---|---|---|
| Ni₃Si₂O₅(OH)₄ microspheres | 119.6 | 0.673 | - | researching.cn |
| Silica Gel Support | 623.77 | - | - | researchgate.net |
| 13 wt% Ni on Silica Gel | 346.73 | - | - | researchgate.net |
| Ni₂SiO₄ nanostructures | 5.52 | - | - | researchgate.net |
| SBA-15 | ~680 | - | - | mdpi.com |
| Ni-SBA-15 (2-8% Ni) | 340 - 440 | - | - | mdpi.com |
| CSH (Ca/Si < 1.6) | 144 ± 40 | - | - | ciemat.es |
| CSH (Ca/Si = 1.6) | 73 | - | - | ciemat.es |
Theoretical and Computational Investigations of Nickel Silicates
Density Functional Theory (DFT) Applications in Nickel-Silicon Chemistry
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com It has been widely applied to understand the fundamental properties of nickel silicate (B1173343) materials.
DFT calculations are instrumental in determining the electronic structure and energetic properties of nickel silicates. By solving the Kohn-Sham equations, DFT can predict bond lengths, binding energies, and the density of states (DOS), which describes the distribution of electronic energy levels. researchgate.net Studies on small nickel clusters, for example, use DFT to identify ground spin states and lowest energy isomers. researchgate.net For nickel-containing phases like γ'-Ni3Al, DFT is used to optimize crystal structures and calculate formation energies, with results showing good agreement with experimental data. researchgate.net The analysis of the DOS provides insights into the bonding character within the material. researchgate.net DFT calculations have been performed on the interaction of nickel species with amorphous silica (B1680970) surfaces, revealing that the geometry, energetic stability, and magnetic properties of deposited nickel depend significantly on the formation of M-O-Si bonds. researchgate.net
| System | Property Calculated | Key Finding | Reference |
|---|---|---|---|
| Ni Clusters (n=2-5) | Binding Energy, Bond Length | Good agreement with experimental values; identifies ground state geometries. | researchgate.net |
| γ'-Ni3Al | Formation Energy | Calculated value of -40.67 kJ/mol. | researchgate.net |
| Ni Cluster on Amorphous Silica | Adsorption Energy, Magnetic Moment | Nickel clusters are strongly adsorbed; magnetic moments are reduced compared to free clusters. | researchgate.net |
Predicting the thermodynamic stability of a material is crucial for determining its potential for synthesis and its behavior under operational conditions. umn.eduarxiv.org DFT is a primary tool for these predictions, where the stability of a compound is assessed by calculating its energy relative to a set of competing phases. umn.edu This is often visualized using a convex hull diagram; phases that lie on the hull are considered thermodynamically stable, while those above it are metastable. arxiv.org The formation energy, calculated as the difference between the total energy of the compound and the energies of its constituent elements in their standard states, is a key metric. umn.edu While these calculations are typically performed at 0 K, they often provide a reliable indication of stability at higher temperatures due to the cancellation of errors. umn.edu Thermodynamic modeling has been applied to complex systems like nickel laterite ores to predict phase stability and formation at different temperatures and reduction potentials, guiding industrial processes. researchgate.net
DFT is extensively used to model the adsorption of molecules on nickel and silica surfaces, providing detailed mechanistic insights. Studies have investigated the interaction of nickel clusters with amorphous silica surfaces, showing that nickel clusters are more strongly adsorbed than cobalt or copper clusters. researchgate.net The adsorption of various molecules is also explored; for instance, DFT calculations revealed that on a Ni13 cluster supported on silica, phenol (B47542) adsorbs most stably at the interface, interacting with the silica surface via its OH group and with the nickel cluster via its aromatic ring. researchgate.net Other studies focus on the adsorption of gases like carbon monoxide (CO) on different nickel crystal surfaces. mdpi.com These calculations can identify the most stable adsorption sites (e.g., valley sites on Ni(100)) and quantify the adsorption energy. mdpi.com Analysis of the density of states before and after adsorption reveals that orbital hybridization is the primary mechanism for the surface interaction. mdpi.com Such investigations are vital for understanding catalytic processes and designing materials for specific applications like gas separation or catalysis. rsc.org
Molecular Dynamics (MD) Simulations of Nickel-Silica Systems
Molecular Dynamics simulations complement DFT by modeling the time evolution of atomic systems, providing insights into dynamic processes and macroscopic properties. mdpi.comnih.gov MD is used to study phenomena like deformation, fracture, and interfacial dynamics in nickel-silica systems over timescales longer than those accessible by DFT. mdpi.comprinceton.edu
The accuracy of MD simulations depends heavily on the quality of the underlying force field, which defines the potential energy of the system as a function of its atomic coordinates. core.ac.uk Developing accurate force fields for multi-component systems like nickel-silica is a significant challenge. A common approach is to use DFT calculations to generate a dataset of interaction energies for various atomic configurations. tandfonline.comresearchgate.net These energies are then used to parameterize the potential functions in the force field. tandfonline.comresearcher.life For the silica-nickel system, combined force fields have been developed that use different potential forms for different interactions: the Tersoff potential for silica (SiO2), the Sutton-Chen potential for cohesive forces in nickel, and pair potentials like Lennard-Jones and Buckingham for the silicon-nickel and oxygen-nickel interactions, respectively. tandfonline.comresearchgate.netresearcher.life These force fields have been shown to reproduce the adherence of nickel clusters on silica surfaces, which is a crucial aspect for applications in areas like the synthesis of carbon nanotubes. tandfonline.comresearchgate.net
| Interaction | Potential Model | Purpose | Reference |
|---|---|---|---|
| Si-O (in Silica) | Tersoff | Models covalent bonding within the silica substrate. | tandfonline.comresearcher.life |
| Ni-Ni | Sutton-Chen | Models cohesive forces and metallic bonding in the nickel cluster. | tandfonline.comresearcher.life |
| Si-Ni | Lennard-Jones (n-m) | Describes non-bonded interactions between silicon and nickel atoms. | tandfonline.comresearchgate.net |
| O-Ni | Buckingham | Describes non-bonded interactions between oxygen and nickel atoms. | tandfonline.comresearchgate.net |
Catalytic Applications of Nickel Silicate Materials
Carbon Monoxide and Carbon Dioxide Methanation over Nickel Silicate (B1173343) Catalysts
The conversion of carbon oxides (CO and CO₂) to methane (B114726), known as methanation, is a critical process for producing synthetic natural gas and for the purification of hydrogen streams in ammonia (B1221849) synthesis. Nickel silicate catalysts have demonstrated significant promise in these reactions due to their high activity and stability.
The kinetics and mechanisms of CO and CO₂ methanation over nickel-based catalysts, including those supported on silica (B1680970), are complex and have been the subject of extensive research. For CO methanation, the reaction rate over Ni/SiO₂ catalysts exhibits a complex dependence on temperature and pressure. osti.gov A proposed mechanism suggests that the active intermediate is surface carbon, formed from the dissociation of adsorbed CO. The rate-determining step is then the hydrogenation of this surface carbon. osti.gov The kinetics can be described by a model where the surface is predominantly covered by inactive, non-dissociated CO molecules, and the reaction occurs on sites free of this inactive species. osti.gov
In the case of CO₂ methanation, several mechanistic pathways have been proposed. One common pathway involves the dissociation of adsorbed CO₂, which is formed as an intermediate, into adsorbed CO and oxygen. The subsequent hydrogenation of the adsorbed CO then proceeds similarly to the CO methanation pathway. sci-hub.ru Another proposed mechanism involves a formyl intermediate. sci-hub.ru Operando infrared spectroscopy studies on various supported nickel catalysts suggest that the CO₂ methanation follows the formate (B1220265) pathway. mdpi.comresearchgate.net The reaction mechanism for both CO and CO₂ methanation over Ni-based catalysts can feature multiple paths, including a carbide pathway and direct hydrogenation of CO₂ on the surface. kit.eduacs.org The higher rate of CO₂ hydrogenation compared to CO at lower temperatures can be attributed to the easier formation of adsorbed CO from CO₂ adsorption. sci-hub.ru
A comprehensive microkinetic model for both CO and CO₂ methanation over nickel catalysts has been developed, comprising numerous elementary reaction steps and surface species. kit.eduacs.org This model can adequately describe the methanation process over a wide range of conditions and catalyst formulations. kit.eduacs.org
The size and dispersion of nickel particles on the silica support play a crucial role in the catalytic activity for methanation. High dispersion of Ni nanoparticles is generally associated with excellent catalytic performance. uq.edu.aunih.gov Smaller nickel particles are believed to provide more adsorption and activation sites for CO₂, facilitating its conversion to methane. mdpi.com
However, the relationship between particle size and activity is not always straightforward. Some studies on CO₂ methanation have indicated that larger nickel particles may exhibit higher intrinsic activity (turnover frequency). An increase in turnover frequency has been observed with increasing nickel particle sizes from 4 to 13 nm. morressier.com This suggests that larger nickel particles may contain more of the specific active sites required for CO₂ hydrogenation. morressier.com Similarly, another study found that increasing the Ni particle size from 4 to 8 nm led to a higher catalytic activity. researchgate.net
Conversely, other research has shown that catalysts with small nickel particles (e.g., 15.8 nm) can exhibit very high catalytic activity and selectivity to methane at low temperatures. researchgate.net It has also been reported that low-loading Ni/SiO₂ catalysts with smaller Ni clusters favor the reverse water-gas shift reaction, producing CO, while high-loading catalysts with larger particles are more effective for methanation. researchgate.net The optimal nickel particle size appears to be a subject of ongoing debate and may depend on the specific reaction conditions and catalyst preparation methods. morressier.com
Table 1: Influence of Nickel Particle Size on CO₂ Methanation Activity
| Catalyst | Ni Particle Size (nm) | Key Finding |
|---|---|---|
| Ni/C | 4 - 13 | 3 to 4-fold increase in turnover frequency with increasing particle size. morressier.com |
| Ni/C | 4 - 8 | Higher catalytic activity observed with larger particles. researchgate.net |
| Ni/SiO₂ | ~15.8 | High catalytic activity and methane selectivity at low temperatures. researchgate.net |
| Low-loading Ni/SiO₂ | Small clusters | Favors CO production via reverse water-gas shift. researchgate.net |
| High-loading Ni/SiO₂ | Larger particles | Effective for methane production. researchgate.net |
This interaction not only helps to maintain a high dispersion of nickel particles but also can prevent the sintering of these particles during the high-temperature methanation reaction, thus enhancing the catalyst's stability. uq.edu.aunih.gov The formation of nickel silicate species through the interaction of hydrated NiO with silica precursors can lead to the formation of fine nickel particles upon reduction. researchgate.net The presence of a strong metal-support interaction in nickel-silica catalysts has been confirmed by techniques such as X-ray photoelectron spectroscopy, which show a shift in the binding energy of nickel species, indicating electron donation from nickel to the silicate support via Ni-O-Si interfaces.
Hydrogenation Reactions Catalyzed by Nickel Silicates
Nickel silicate catalysts are also effective in various hydrogenation reactions, where their activity and selectivity can be tailored for specific transformations.
The gas-phase hydrogenation of phenol (B47542) over Ni/SiO₂ catalysts has been studied as a viable method for converting concentrated phenol streams into valuable chemicals. The reaction proceeds in a stepwise fashion, with cyclohexanone (B45756) identified as a reactive intermediate. researchgate.netacs.org Further hydrogenation leads to the formation of cyclohexanol, while a combination of hydrogenolysis and hydrogenation can yield cyclohexane. researchgate.netacs.org
The selectivity of the reaction is influenced by factors such as nickel loading and reaction temperature. Higher nickel loadings and elevated temperatures tend to favor hydrogenolysis to produce benzene. researchgate.netacs.org The reaction network and mechanism have been established through studies involving the catalytic hydrogenation of the intermediates cyclohexanone and cyclohexanol. researchgate.netacs.org The nature of the solvent also plays a crucial role; for instance, switching from methanol (B129727) to water as the solvent can shift the selectivity from highly selective hydrogenolysis to highly selective hydrogenation. researchgate.netacs.org
Table 2: Products of Phenol Hydrogenation over Ni/SiO₂ Catalysts
| Reactant | Primary Products | Reaction Conditions Favoring Product |
|---|---|---|
| Phenol | Cyclohexanone | Intermediate in stepwise hydrogenation. researchgate.netacs.org |
| Phenol | Cyclohexanol | Further hydrogenation of cyclohexanone. |
| Phenol | Cyclohexane | Combination of hydrogenolysis and hydrogenation. researchgate.netacs.org |
| Phenol | Benzene | High nickel loadings and elevated temperatures. researchgate.netacs.org |
The catalytic properties of nickel-based catalysts can be modified to achieve high selectivity in various hydrogenation reactions. For instance, silica-modified Raney nickel catalysts have shown excellent selectivity in the hydrogenation of quinoline (B57606) to 1,2,3,4-tetrahydroquinoline. nih.govacs.org The presence of silica on the nickel surface is believed to facilitate the desorption of the desired product, thereby preventing overhydrogenation. nih.govacs.org
Nickel silicide materials have also been investigated as novel catalysts for selective hydrogenation. In the hydrogenation of cinnamaldehyde, nickel silicide catalysts exhibit a degree of inhibition towards the hydrogenation of the C=O bond, which is attributed to a repulsive force between the electronegative silicon atoms in the silicide and the oxygen atoms in the carbonyl group. researchgate.net Silicide-modified nickel has also demonstrated high selectivity for the hydrogenation of phenylacetylene (B144264) to styrene. researchgate.net
Reforming Reactions Utilizing Nickel Silicate Catalysts
Nickel silicate catalysts are actively investigated for their potential in crucial industrial reforming reactions, which are essential for producing synthesis gas (syngas), a vital precursor for various chemicals and fuels.
Methane Steam Reforming
Methane steam reforming (SMR) is a widely used industrial process to produce hydrogen and carbon monoxide. Nickel-based catalysts are commonly employed due to their high activity and lower cost compared to noble metals. conicet.gov.ar The support material plays a critical role in the catalyst's performance and stability.
When silica is used as a support for nickel catalysts in SMR, the interaction between the nickel particles and the silica support influences the catalytic activity. Studies have shown that the activity of nickel supported on silica can decrease during the reaction due to the oxidation of nickel particles by steam, particularly at lower temperatures like 500 °C. researchgate.net However, nickel nanoparticles dispersed on a silica/alumina support have demonstrated good thermal stability and hydrogen selectivity. mdpi.com
Table 1: Methane Conversion in Steam Reforming for Different Nickel-Based Catalysts
| Catalyst | Support | Preparation Method | Reaction Temperature (°C) | Methane Conversion (%) |
| Ni@SiO2 | Silica | Deposition-Precipitation | 750 | 85 |
| Ni/SiO2 | Silica | Incipient Wetness Impregnation | 500-600 | Lower than other tested supports |
Methane Dry Reforming
Dry reforming of methane (DRM) utilizes carbon dioxide to convert methane into syngas, offering a pathway to utilize two major greenhouse gases. rsc.orgrsc.org Nickel-based catalysts are considered promising for DRM due to their high reactivity and cost-effectiveness. rsc.orgrsc.org However, they can be prone to deactivation from carbon deposition (coking) and sintering at high temperatures. rsc.orglidsen.com
The silica support in nickel catalysts plays a significant role in their performance for DRM. Porous silica-supported nickel catalysts are recognized for their robust activity, which is associated with the confinement of nickel particles within the mesopores, reducing deactivation by carbon deposits and sintering. mdpi.com The structure of the silica support is crucial; a hierarchical nanostructure with both macro- and mesoporous features can enhance catalytic performance by improving mass transfer of reactants and products. mdpi.com
One study investigated three types of porous silica supports and found that a Ni/DMS (dendritic mesoporous silica) catalyst with a hierarchical external nanostructure showed superior methane and carbon dioxide conversion rates of 76.6% and 82.1%, respectively, at a high gas hourly space velocity (GHSV) of 360 L∙g−1·h−1. mdpi.com The unique macro-mesoporous geometry of this support helps prevent the sintering of nickel particles and facilitates the diffusion of gases, leading to improved stability over extended reaction times. mdpi.com
The size of the nickel nanoparticles also influences the catalytic performance. Smaller nickel nanoparticles have been shown to lead to a higher turnover frequency for methane conversion. lidsen.com For instance, nickel nanoparticles of 2.6 nm in size resulted in a turnover frequency four times higher than that of 17.3 nm particles. lidsen.com
Table 2: Performance of Ni/Silica Catalysts in Methane Dry Reforming
| Catalyst | Support Type | GHSV (L∙g−1·h−1) | CH4 Conversion (%) | CO2 Conversion (%) |
| Ni/DMS | Dendritic Mesoporous Silica | 360 | 76.6 | 82.1 |
| Ni/spray EISA | Spray Evaporation-Induced Self-Assembly Silica | 360 | 67.1 | 72.8 |
| Ni/oven EISA | Oven Evaporation-Induced Self-Assembly Silica | 360 | 63.5 | 68.6 |
Oligomerization and Polymerization Reactions
Nickel silicate materials are also effective catalysts in carbon-carbon bond-forming reactions, such as the oligomerization and polymerization of alkenes. These processes are fundamental to the production of a wide range of valuable chemicals and polymers.
Ethene Oligomerization and Selectivity Control
The oligomerization of ethene to produce linear alpha-olefins is a significant industrial process, and nickel-containing aluminosilicates are promising heterogeneous catalysts for this reaction. rsc.org The selectivity of the reaction towards desired products, such as 1-hexene (B165129) or longer-chain olefins (C10+), can be controlled by modifying the catalyst properties and reaction conditions. researchgate.netmdpi.com
In nickel-exchanged silica-alumina (NiSA) catalysts, the Si/Al ratio is a key factor influencing selectivity. researchgate.net An increase in the Si/Al ratio has been shown to decrease ethene conversion while increasing the selectivity to 1-hexene. researchgate.net The reaction mechanism involves nickel sites as the active centers for the initial oligomerization of ethylene (B1197577), while acid sites on the support can catalyze further reactions like co-oligomerization, leading to the formation of higher, more branched olefins. mdpi.comresearchgate.net
For producing C10+ olefins, a reasonable match between the nickel active sites and the acid sites on the silica-alumina support is beneficial. researchgate.net Lower Si/Al ratios have been found to favor higher selectivity for C10+ products at lower reaction temperatures. mdpi.com Additionally, high aging and activation temperatures of the catalyst can also contribute to increased selectivity for these longer-chain olefins. mdpi.comresearchgate.net In contrast, nickel-containing zeotypes with Lewis acidity, as opposed to Brønsted acidity, have demonstrated remarkable selectivities of over 90% to linear olefins. rsc.org
Table 3: Factors Influencing Selectivity in Ethene Oligomerization over Ni/Silica-Alumina Catalysts
| Catalyst Parameter/Reaction Condition | Effect on Ethene Conversion | Effect on 1-Hexene Selectivity | Effect on C10+ Selectivity |
| Increasing Si/Al Ratio | Decrease | Increase | Decrease |
| Lower Si/Al Ratio | - | - | Increase |
| High Catalyst Aging Temperature | - | - | Increase |
| High Catalyst Activation Temperature | - | - | Increase |
Ethylene Copolymerization with Polar Monomers
The incorporation of polar monomers into a nonpolar polymer backbone like polyethylene (B3416737) can significantly enhance its properties, making it suitable for a wider range of applications. semanticscholar.orgdntb.gov.ua Late-transition metal catalysts, particularly those based on nickel, have shown great promise for the direct copolymerization of ethylene with polar functional groups. mdpi.comnih.govnih.gov
Silica-supported nickel catalysts have been developed that exhibit high activities in the copolymerization of ethylene with polar monomers. mdpi.comnih.gov For instance, a heterogeneous naphthoquinone-based nickel catalyst supported on silica (Ni/SiO2) demonstrated activities up to 2.65 × 10^6 g mol−1 h−1. nih.gov This catalyst was capable of producing high-molecular-weight (Mn up to 630,000) polar-functionalized semicrystalline polyethylene with comonomer incorporation up to 2.8 mol%. nih.gov
Quantum chemical investigations of SiO2-supported Ni–allyl–α-imine ketone catalysts have provided insights into the factors governing monomer insertion and selectivity. mdpi.com These studies have shown that certain polar monomers with aliphatic spacers, such as 5-hexenyl acetate (B1210297), exhibit favorable insertion profiles due to enhanced electrostatic and orbital interactions with minimal steric hindrance. mdpi.com The energy barrier for the insertion of 5-hexenyl acetate was found to be as low as 7.4 kcal/mol, with a high thermodynamic stability of -17.6 kcal/mol. mdpi.com This aligns with experimental data showing high catalytic activity for similar systems. mdpi.com
Table 4: Performance of a Naphthoquinone-based Ni/SiO2 Catalyst in Ethylene Copolymerization with 5-Hexenyl Acetate
| Parameter | Value |
| Maximum Activity | 2.65 × 10^6 g mol−1 h−1 |
| Maximum Polymer Molecular Weight (Mn) | 630,000 |
| Comonomer Incorporation | Up to 2.8 mol% |
Deoxygenation Reactions of Organic Compounds
Deoxygenation is a crucial process for upgrading bio-oils and other oxygen-rich organic compounds into valuable hydrocarbons for fuels and chemicals. Nickel-based catalysts, including those supported on silica, are effective for these reactions.
In the hydrodeoxygenation of anisole (B1667542), a model bio-oil compound, a Ni/SiO2 catalyst showed 84.5% selectivity to toluene (B28343) at an anisole conversion of 48.9%. acs.org This suggests that the reaction can proceed through either a direct deoxygenation–hydrogenation or an isomerization–direct deoxygenation pathway. acs.org
For the deoxygenation of methyl laurate, the influence of the support material on the performance of nickel catalysts has been noted. aip.org When upgrading beech wood fast-pyrolysis bio-oil, a Ni/SiO2 catalyst was able to remove over 50% of the oxygen content and reduce the water content by more than 80%, with low formation of coke and gas. mdpi.com This catalyst also demonstrated good reusability over four consecutive hydrotreatment and regeneration cycles, with the upgraded bio-oil from the fourth reuse showing 43% less oxygen than the feedstock. mdpi.com The deactivation of the catalyst was mainly attributed to sintering and the adsorption of poisoning substances. mdpi.com
The catalytic efficiency of nickel supported on magnesium silicate has also been explored for the depolymerization of kraft lignin, where it was found to be effective in producing phenolic compounds. acs.org Furthermore, in the hydrodeoxygenation of stearic acid, a 10 wt% Ni/SiO2–ZrO2 catalyst achieved 100% conversion, yielding a mixture of C17 and C18 alkanes. rsc.org
Catalytic Deoxygenation of Fatty Acids
Nickel silicate materials have emerged as economically viable and effective catalysts for the deoxygenation of fatty acids to produce diesel-like hydrocarbons. upm.edu.my This process is a crucial pathway for converting biomass-derived feedstocks into second-generation biofuels. upm.edu.my The deoxygenation reaction primarily proceeds through two main pathways: decarboxylation, which releases carbon dioxide, and decarbonylation, which releases carbon monoxide, to yield n-alkanes and alkenes.
Research using nickel incorporated into mesostructured cellular foam (MCF) silica, designated as NiMCF, has demonstrated its efficacy in the solventless deoxygenation of palmitic acid. unila.ac.id In these catalyst systems, the active sites are identified as metallic nickel (Ni0). The catalytic performance is influenced by the catalyst's structural properties, such as the pore size of the silica support, which affects the dispersion and size of the nickel nanoparticles. unila.ac.id A larger window pore size in the MCF support facilitates easier incorporation of smaller, highly dispersed nickel nanoparticles, leading to higher catalytic activity. unila.ac.id For instance, a NiMCF catalyst with 17.57 wt.% nickel content and small, well-dispersed nanoparticles achieved a palmitic acid conversion of 86.4% at 300°C. unila.ac.id
The deoxygenation of palmitic acid over NiMCF catalysts has been found to follow a first-order kinetic model. Kinetic studies performed in a temperature range of 280 to 300°C determined the activation energy for the reaction to be 111.57 kJ/mol. semanticscholar.org
Specific Rate Constants for Palmitic Acid Deoxygenation
This table shows the specific rate constants (k) for the first-order kinetic model of palmitic acid deoxygenation over a NiMCF catalyst at various temperatures.
| Temperature (K) | Specific Rate Constant, k (min-1) |
|---|---|
| 553 | 0.1118 |
| 563 | 0.1713 |
| 573 | 0.2904 |
Data sourced from Hermida, L. et al. (2016).
The primary products of palmitic acid deoxygenation are n-pentadecane and 1-pentadecene, which are valuable components of diesel-like biofuels. While nickel silicate catalysts are effective, they can experience deactivation. The main mechanisms for this deactivation include the phase transformation of active metallic nickel (Ni0) to nickel ions (Ni2+) and the deposition of organic molecules on the catalyst surface. semanticscholar.org
Role of Nickel Silicate in Heterogeneous Catalysis
Active Site Clarification and Interface Catalysis
The catalytic activity of nickel silicate materials is intrinsically linked to the nature of their active sites and the crucial role of the interface between nickel and the silica support. The characterization of these active sites is complex, with different nickel species being identified as active depending on the specific reaction and catalyst preparation method.
In many reactions, including fatty acid deoxygenation, finely dispersed metallic nickel (Ni0) nanoparticles are considered the primary active sites. However, other studies propose that cationic nickel species (Ni2+) are the active centers. For instance, in ethylene oligomerization, isolated Ni2+ cations that are ion-exchanged and grafted onto acidic silanol (B1196071) groups of the support are suggested to be the most likely active species, rather than bulk nickel oxide particles. mdpi.com Similarly, stable Ni2+ species within the structure of nickel phyllosilicates have been shown to be active and stable for the hydrogenation of furfural. acs.org
Strategies for Enhancing Catalytic Stability
A significant challenge in the application of nickel-based catalysts is their deactivation due to sintering of metal particles, carbon deposition (coking), or phase changes at high reaction temperatures. mdpi.commdpi.com For nickel silicate catalysts, several strategies have been developed to enhance stability, primarily centered on strengthening the interaction between the nickel and the silica support.
One highly effective strategy is the synthesis of well-defined nickel phyllosilicate structures. These layered materials inherently possess a strong interaction between the nickel and silicate layers. rsc.org Upon reduction, these precursors yield highly dispersed and uniform nickel nanoparticles that are confined by the silica matrix, making them highly resistant to sintering even at elevated temperatures. researchgate.net The morphology of the nickel phyllosilicate can also be controlled to further enhance stability. For example, three-dimensional (3D) flower-like or networked nickel phyllosilicate structures have shown exceptional thermal and hydrothermal stability in demanding reactions like CO2 methanation. rsc.orgacs.org This enhanced stability is attributed to the unique architecture and the robust interaction between Ni species and the silicate, which prevents particle agglomeration. rsc.org
Another key strategy is engineering the catalyst at the nanoscale to create specific, stable structures. The formation of a core-shell structure, with a nickel core encapsulated within a porous silica shell (Ni@SiO2), is an effective method to prevent sintering and reduce carbon deposition. mdpi.com The silica shell acts as a physical barrier, preventing the nickel nanoparticles from migrating and agglomerating, while its porous nature allows reactants and products to diffuse. This structure also enhances the metal-support interaction, contributing to sustained catalytic performance over long periods. mdpi.com
Furthermore, the promotion of the Niδ+–O–SiOx interface is itself a stability-enhancing feature. This interface has been shown to inhibit the formation of dense, inactive nickel oxide layers and prevent carbon deposition, thus improving the catalyst's long-term stability during reactions. acs.org
Ion Exchange and Adsorption Phenomena in Nickel Silicate Systems
Ion Exchange Properties of Synthetic Nickel Silicates
Synthetic nickel silicates exhibit notable ion exchange capabilities, which are influenced by various factors including the synthesis method and the surrounding chemical environment. These properties are fundamental to their application in diverse chemical processes.
Effect of pH and Ionic Concentration on Exchange Capacity
The ion exchange capacity of synthetic nickel silicates is significantly dependent on the pH of the external solution and the concentration of the exchanging ions. Research on amorphous nickel silicates has shown that the uptake of various metal ammine complexes, including those of copper, cadmium, cobalt, and zinc, is influenced by these parameters.
For instance, the uptake of Ni(II) ions by synthetic nickel silicate (B1173343) has been observed to continuously increase with a rise in the pH of the solution. ias.ac.in This phenomenon can be attributed to the increased negative charge on the silicate surface at higher pH values, which enhances the electrostatic attraction for positively charged nickel ions. researchgate.net Conversely, at lower pH, a higher concentration of H+ ions competes with the metal cations for the exchange sites, leading to a decrease in uptake. researchgate.net
The concentration of the exchanging ion also plays a crucial role. Studies have demonstrated that the exchange capacity of nickel silicate increases with an increase in the concentration of the exchanging metal ion in the solution. ias.ac.in This relationship holds true up to a certain point where the available exchange sites on the silicate structure become saturated.
The following table summarizes the effect of pH on the uptake of various metal ions by nickel silicate, illustrating the varying affinities and optimal conditions for exchange.
Table 1: Effect of pH on the Uptake of Metal Ions by Nickel Silicate
| Exchanging Ion | pH 2.0 (meq/g) | pH 3.0 (meq/g) | pH 4.0 (meq/g) | pH 5.0 (meq/g) | pH 6.0 (meq/g) | pH 7.0 (meq/g) | pH 8.0 (meq/g) | pH 9.0 (meq/g) | pH 10.0 (meq/g) |
|---|---|---|---|---|---|---|---|---|---|
| Cu(II) | 0.040 | 0.065 | 0.090 | 0.120 | 0.140 | 0.165 | 0.180 | 0.170 | 0.160 |
| Cd(II) | 0.020 | 0.030 | 0.045 | 0.060 | 0.070 | 0.085 | 0.095 | 0.105 | 0.115 |
| Ni(II) | 0.010 | 0.020 | 0.030 | 0.040 | 0.050 | 0.060 | 0.070 | 0.080 | 0.090 |
| Co(II) | 0.015 | 0.025 | 0.040 | 0.055 | 0.065 | 0.080 | 0.075 | 0.070 | 0.065 |
Data adapted from a study on metallic silicates as ion-exchangers. ias.ac.in
Cation Exchange Mechanisms in Nickel Silicate Frameworks
The cation exchange mechanism in nickel silicate frameworks is primarily governed by the presence of exchangeable cations that balance the negative charge within the silicate structure. This negative charge often arises from the isomorphic substitution of Si(IV) by Al(III) or other lower-valence cations within the silicate lattice. mdpi.com These charge-compensating cations, which can include alkali and alkaline earth metals, are mobile and can be replaced by other cations from an external solution. mdpi.com
In synthetic nickel silicates, the exchange process can be visualized as the replacement of cations, such as Na+ or Ca2+, with Ni2+ ions. The efficiency and selectivity of this exchange are influenced by several factors, including:
Cation Size and Charge: Generally, cations with a higher charge and a smaller hydrated radius are preferentially exchanged.
Framework Structure: The accessibility of the exchange sites within the silicate framework plays a crucial role. The pore size and channel connectivity can either facilitate or hinder the movement of ions.
Solvent: The nature of the solvent can affect the solvation of the cations and their interaction with the silicate framework.
The exchange reaction can be represented by the following general equation, where M represents the exchanging cation in the nickel silicate framework and Ni2+ is the cation in solution:
2M⁺(silicate) + Ni²⁺(solution) ⇌ Ni²⁺(silicate) + 2M⁺(solution)
This equilibrium is dynamic and can be shifted by altering the concentration of the ions in the solution or the pH.
Application of Ion-Exchanged Nickel Silica-Alumina in Catalysis
Ion-exchanged nickel silica-alumina materials are widely utilized as catalysts in a variety of industrial processes. The introduction of nickel ions into the silica-alumina support via ion exchange is a common method for preparing highly dispersed and active catalysts. samaterials.commdpi.com The silica-alumina support provides a high surface area and thermal stability, while the nickel acts as the active catalytic site. mdpi.com
These catalysts are particularly effective in hydrogenation and hydrocracking reactions. samaterials.commdpi.com For instance, in petroleum refining, nickel on silica-alumina is used to break down large hydrocarbon molecules into more valuable, smaller molecules like those found in gasoline and diesel. samaterials.com They are also employed in the hydrogenation of organic compounds. samaterials.com
The catalytic activity is influenced by the interaction between the nickel and the support material. Ion exchange allows for a strong interaction between the nickel ions and the support, leading to the formation of small, highly dispersed nickel particles upon reduction. This high dispersion is crucial for maximizing the catalytic efficiency.
Adsorption Characteristics of Nickel-Containing Silica (B1680970) Materials
Nickel-containing silica materials, especially those with controlled porosity, exhibit excellent adsorption properties for various molecules. These characteristics are harnessed in applications such as gas separation, purification, and storage.
Adsorption Mechanisms on Mesoporous Nickel Silicates
Mesoporous nickel silicates, with their high surface areas and tunable pore sizes, are effective adsorbents for a range of molecules, including dyes and other organic compounds. mtak.humdpi.com The adsorption mechanism on these materials is typically a combination of physical and chemical interactions.
The large internal surface of mesoporous silica provides ample sites for the physical adsorption of molecules through van der Waals forces. mdpi.com The incorporation of nickel into the silica framework introduces active sites that can lead to chemisorption, where stronger chemical bonds are formed between the adsorbate and the nickel sites. mtak.humdpi.com
The adsorption capacity of mesoporous nickel silicates is influenced by the pH of the solution, with alkaline conditions generally favoring the adsorption of cationic species due to the increased negative surface charge of the silica. mtak.humdpi.com
The following table presents the textural properties and methylene (B1212753) blue adsorption capacity of mesoporous nickel-silicate adsorbents prepared under different conditions, highlighting the impact of synthesis parameters on their performance.
Table 2: Textural Properties and Adsorption Capacity of Mesoporous Nickel-Silicate Adsorbents
| Sample (Ni/Si molar ratio) | Specific Surface Area (ABET, m²/g) | Pore Volume (Vp, cm³/g) | Average Pore Diameter (nm) | Methylene Blue Sorption Capacity (qeq, mg/g) |
|---|---|---|---|---|
| 0.01 | 1150 | 0.85 | 2.9 | 39.5 |
| 0.05 | 1020 | 0.78 | 3.1 | 41.2 |
| 0.10 | 950 | 0.72 | 3.0 | 42.1 |
Data adapted from a study on the design of nickel-containing nanocomposites. mtak.humdpi.com
Hydrogen Adsorption in Nickel-Decorated Silica
Nickel-decorated silica materials have emerged as promising candidates for hydrogen storage. acs.org The addition of nickel nanoparticles to a high-surface-area silica support can significantly enhance its hydrogen adsorption capacity compared to the pristine silica. figshare.comacs.org
The primary mechanism for the enhanced hydrogen storage is believed to be the "spillover effect." acs.org In this process, molecular hydrogen dissociates on the surface of the nickel nanoparticles into atomic hydrogen. These hydrogen atoms then migrate onto the silica support, allowing for a greater amount of hydrogen to be stored than what could be adsorbed on the nickel or silica alone. acs.org
The hydrogen uptake is influenced by factors such as the nickel content, the size and dispersion of the nickel nanoparticles, and the textural properties of the silica support. acs.org An optimal nickel loading is often observed, as excessive amounts can lead to particle agglomeration and a decrease in the available surface area for adsorption. acs.org
The table below shows the hydrogen uptake of nickel-decorated mesoporous carbon templated from silica, illustrating the significant improvement in adsorption capacity upon nickel decoration.
Table 3: Hydrogen Adsorption in Nickel-Decorated Carbon
| Sample | Ni content (wt%) | Specific Surface Area (m²/g) | Micropore Volume (cm³/g) | Hydrogen Uptake (mmol/g at 20 bar) |
|---|---|---|---|---|
| Pristine Carbon | 0 | 2644 | 0.85 | 1.49 |
| Ni-Decorated Carbon 1 | 5.8 | 1850 | 0.58 | 2.15 |
| Ni-Decorated Carbon 2 | 10.5 | 1540 | 0.47 | 2.51 |
| Ni-Decorated Carbon 3 | 14.8 | 1280 | 0.38 | 2.66 |
Data adapted from a study on hydrogen adsorption of silica-templated mesoporous carbon. figshare.comacs.org
Adsorption in Layered Double Hydroxide (B78521) Systems
Layered double hydroxides (LDHs), also known as hydrotalcite-like compounds or anionic clays, are a class of materials with positively charged brucite-like layers and exchangeable anions in the interlayer space. researchgate.netmdpi.com The general chemical formula for these compounds is [M2+1−xM3+x(OH)2]x+(An−)x/n·mH2O, where M2+ can be divalent cations like Ni2+, Mg2+, or Zn2+, and M3+ represents trivalent cations such as Al3+ or Fe3+. frontiersin.orgmdpi.com The inclusion of nickel(2+) in the LDH structure creates materials with significant potential for environmental remediation, particularly for the removal of organic and inorganic pollutants from aqueous solutions. mdpi.comnih.gov
The adsorption capability of nickel-containing LDHs stems from several key properties, including a high surface area, the positive charge of the layers, and the anion-exchange capacity of the interlayer. mdpi.com These characteristics make them effective adsorbents for negatively charged species, such as anionic dyes and certain heavy metal complexes, through mechanisms like electrostatic attraction, ion exchange, and surface complexation. mdpi.comnih.govexlibrisgroup.com
Research has demonstrated the high efficacy of various nickel-containing LDH systems in adsorbing pollutants. For instance, a Ni-Fe LDH, synthesized via electrocoagulation using nickel plating wastewater, exhibited a remarkable maximum adsorption capacity for Congo red dye. exlibrisgroup.com Similarly, multi-metal systems like MgNiAl-LDH and MgNiFe-LDH have shown exceptionally high uptake of Congo red. mdpi.com The performance of these materials is often influenced by factors such as pH, adsorbent dosage, initial pollutant concentration, and temperature. mdpi.com
The primary mechanisms governing adsorption onto nickel-containing LDHs include:
Electrostatic Attraction : At a pH below the point of zero charge (pHPZC) of the LDH, the surface is positively charged, promoting the attraction of anionic pollutants. mdpi.com
Anion Exchange : Anions present in the LDH interlayer (commonly carbonate) can be exchanged with anionic pollutant molecules from the solution. mdpi.comexlibrisgroup.com
Surface Complexation and Hydrogen Bonding : Functional groups on the LDH surface, such as hydroxyl groups, can form complexes or hydrogen bonds with adsorbate molecules. exlibrisgroup.comresearchgate.net
The presence of other substances, like silicate, in the system can influence the formation and stability of Ni-Al LDH phases. Studies have shown that silicate can interfere with metal uptake on mineral surfaces, preventing the growth of precipitates and leading to the formation of less stable Ni-Al LDH. researchgate.netnih.gov
Detailed research findings on the adsorption capacities of various nickel-containing LDH systems are presented below.
Table 1: Adsorption Performance of Various Nickel-Containing LDH Systems for Dyes
This table summarizes the maximum adsorption capacity (q_max) of different Ni-LDH adsorbents for various dye pollutants, as determined by the Langmuir isotherm model, along with the experimental conditions.
| Adsorbent | Pollutant | q_max (mg/g) | pH | Contact Time | Ref |
| Ni-Fe-10 LDH | Congo Red | 476.19 | Not Specified | Not Specified | exlibrisgroup.com |
| MgNiAl-LDH | Congo Red | 4043 | Not Specified | 60 min | mdpi.com |
| MgNiFe-LDH | Congo Red | 5548 | Not Specified | 60 min | mdpi.com |
| Ni/Zn LDH | Azorubine | 223 | 7 | 60 min | mdpi.com |
Table 2: Adsorption Performance of Nickel-Containing LDH Composites
This table details the adsorption performance of composite materials where nickel-containing LDHs are combined with other substrates, like biochar, to enhance pollutant removal.
| Adsorbent | Pollutant | Adsorption Capacity (mg/g) | pH | Notes | Ref |
| NiLa-LDH/BC | Dimethylamine (DMA) | 46.45 | 7.5 | Composite of NiLa-LDH on biochar | acs.org |
| NiLa-LDH/BC | Diethylamine (DEA) | 40.10 | 7.5 | Composite of NiLa-LDH on biochar | acs.org |
Stability and Durability of Nickel Silicate Architectures
Thermal Stability of Nickel Silicate (B1173343) Phases and Nanostructures
The ability of nickel silicate materials to withstand high temperatures without significant degradation is fundamental to their utility. This thermal stability is primarily characterized by the material's resistance to structural changes like sintering and the inherent thermodynamic properties of its constituent phases at elevated temperatures.
Resistance to Sintering and Particle Agglomeration
Sintering, the process by which nanoparticles agglomerate into larger structures at elevated temperatures, is a primary cause of deactivation in nickel-based catalysts, leading to a loss of active surface area. Nickel silicate architectures, particularly those where nickel nanoparticles are supported on or encapsulated within a silica (B1680970) matrix, demonstrate remarkable resistance to this phenomenon. rsc.orgresearchgate.net
The confinement of nickel nanoparticles within the pores of mesoporous silica or encapsulation in silica shells physically hinders their mobility and subsequent coalescence. rsc.org For instance, research has shown that nickel nanoparticles immobilized within the channels of mesoporous silica exhibit excellent sintering resistance during the dry reforming of methane (B114726), a high-temperature process. rsc.org In situ transmission electron microscopy has revealed that the sintering of nickel nanoparticles progresses through stages, from initial reshaping at temperatures between 500 °C and 800 °C to the eventual merging into a single large particle at 850 °C. mdpi.com The silica support structure effectively raises the temperature at which this detrimental agglomeration occurs. An anti-sintering phenomenon has even been observed for silica-supported nickel catalysts during CO2 hydrogenation at 400°C, where Ni species redispersed into smaller nanoparticles. researchgate.net
Table 1: Sintering Behavior of Nickel Nanoparticles at Various Temperatures
| Temperature Range (°C) | Observed Phenomenon | Primary Sintering Mechanism | Reference |
|---|---|---|---|
| 400 | Anti-sintering and redispersion observed during CO2 hydrogenation on silica support. | Not specified | researchgate.net |
| 500 - 800 | Progressive reshaping of nanoparticles and coalescence of smaller particles. | Surface Diffusion | mdpi.com |
| 850 | Complete coalescence of nanoparticle agglomerates into a single large particle. | Change in sintering mechanism (from surface diffusion) | mdpi.com |
Thermodynamic Considerations of Phase Stability at Elevated Temperatures
The stability of nickel silicate at high temperatures is also governed by thermodynamics, which dictates the formation of different crystalline phases. Depending on the temperature and stoichiometry, several nickel silicide phases can form, including Ni2Si, NiSi, and NiSi2. researchgate.net Typically, these phases form sequentially as the temperature increases: Ni2Si in the range of 200-350°C, NiSi from 350-750°C, and the silicon-rich NiSi2 phase above 750°C. researchgate.net
In hydrous nickel-magnesium silicate systems, such as those found in laterite ores, thermal decomposition leads to the formation of olivine (B12688019) ((Ni, Mg)2SiO4) and pyroxene (B1172478) ((Ni, Mg)SiO3) phases. researchgate.net Thermodynamic modeling shows that the reduction of nickel from these silicate phases is more complex and requires higher temperatures than from nickel oxides. For instance, achieving high nickel recovery from saprolitic ore (rich in magnesium silicates) requires temperatures around 1150°C, compared to 680°C for limonitic ore. scirp.org The stability of these silicate phases makes the extraction of metallic nickel challenging, requiring strong reducing conditions at very high temperatures. scirp.org
Structural Stability under Reactive Environments
Beyond thermal stress, nickel silicate materials must often endure harsh chemical conditions, including cyclic exposure to reducing and oxidizing atmospheres and environments conducive to carbon deposition (coking).
Stability in Reduction-Oxidation Cycles
In applications like chemical-looping combustion, catalysts undergo repeated reduction and oxidation (redox) cycles. Pure bulk nickel oxide (NiO) is prone to severe sintering during these cycles, which rapidly diminishes its performance. researchgate.net Supporting NiO on a stable, refractory oxide like silica significantly enhances its thermal stability and durability. researchgate.net The interaction between the nickel oxide and the silica support helps to maintain particle dispersion and prevent agglomeration over numerous cycles. This structural integrity ensures that the material can consistently transfer oxygen without a rapid decline in its capacity.
Resistance to Coking in Hydrocarbon Reactions
Coking, the deposition of carbonaceous species on a catalyst surface, is a major cause of deactivation in hydrocarbon processing reactions like steam and dry reforming. rsc.org Nickel-based catalysts are particularly susceptible to coke formation. However, formulating the catalyst as nickel silicate or highly dispersed nickel nanoparticles on a silica support can confer significant coking resistance. rsc.org
The strong interaction between nickel and the silicate support is believed to modify the electronic properties of the nickel particles, which can suppress the nucleation and growth of carbon filaments. rsc.orgrsc.org Furthermore, the confinement of small nickel nanoparticles within the mesoporous structure of a silica support can physically limit the growth of filamentous carbon, thereby enhancing the catalyst's lifespan and stability. rsc.org
Influence of Synthesis Conditions on Material Stability
The method used to synthesize nickel silicate has a profound impact on its ultimate stability and durability. Control over parameters such as particle size, dispersion, and the nature of the nickel-support interaction is established during synthesis and directly translates to the material's performance.
Hydrothermal synthesis is a common method that allows for control over the structure and morphology of the resulting nickel silicate. ncu.edu.twmdpi.com Parameters such as the temperature, duration, and the molar ratio of nickel to silicon precursors can be adjusted to produce specific phases and morphologies, which in turn affects stability. ncu.edu.tw For example, using templates like polyethylene (B3416737) glycol during hydrothermal synthesis can lead to the formation of uniform spherical nanoparticles with enhanced adsorptive properties and structural integrity. mdpi.com
Other methods, such as co-precipitation and impregnation, also significantly influence the final material. ncu.edu.tw A polyol-assisted route, for instance, has been shown to effectively deliver and immobilize nickel species within the channels of mesoporous silica, resulting in a catalyst with highly dispersed nanoparticles that exhibit superior resistance to both sintering and coking. rsc.org The choice of synthesis technique dictates the degree of metal-support interaction, which is a key factor in preventing deactivation through sintering and coking. acs.org Research comparing different preparation methods found that a precipitation-deposition technique over silica yielded a catalyst with the best metallic dispersion and stability.
Stabilization Strategies for Supported Nickel Species
Strong Metal-Support Interaction (SMSI) Effects
The Strong Metal-Support Interaction (SMSI) is a critical phenomenon in catalysis that significantly influences the activity and stability of supported metal catalysts. nih.gov This interaction typically involves electron transfer between the metal and the support, leading to altered electronic properties and the partial encapsulation of the metal particles by the support material. nih.govrsc.org This encapsulation can physically hinder the migration and coalescence of metal nanoparticles, thereby enhancing thermal stability.
In the context of nickel silicate, the SMSI effect manifests through the interaction between nickel particles and the silica (silicon oxide) support. The effect is generally induced by high-temperature reduction treatments. scispace.com While the classic SMSI effect is most prominently observed with reducible supports like titanium dioxide, interactions between nickel and silica can also be significant. These interactions can lead to the formation of a stable nickel phyllosilicate phase at the interface, which anchors the nickel particles and prevents their agglomeration even under harsh reaction conditions. The strength of this interaction is influenced by factors such as the preparation method, the precursors used, and the calcination and reduction temperatures.
The electronic modifications resulting from SMSI can also impact the catalytic performance. For instance, the charge transfer between the nickel and the silicate support can alter the adsorption properties of reactants and intermediates on the nickel surface, thereby influencing the catalytic activity and selectivity of a given reaction. nih.gov
| Catalyst System | Key Findings on SMSI Effects |
| Ni/SiO₂ | Formation of nickel phyllosilicates at the interface enhances Ni particle stability. |
| Pt–Ti/SiO₂ | Partial coverage of Pt nanoparticles by the SMSI oxide was confirmed, leading to fewer exposed active sites. rsc.org |
| Pt–Nb/SiO₂ | Similar to Pt-Ti/SiO₂, SMSI oxides partially covered the Pt nanoparticles, affecting catalytic rates. rsc.org |
Stabilization of Heterojunctions
Heterostructural nanomaterials, which feature interfaces between different material phases, hold great promise in catalysis due to their unique electronic properties that can enhance catalytic activity. However, the instability of these heterojunctions often limits their practical application. nih.govacs.org In nickel silicate systems, research has focused on the stabilization of Ni⁰/Ni²⁺ heterojunctions within robust porous metal silicate frameworks. nih.govacs.org
A notable strategy involves the fabrication and stabilization of these heterojunctions inside a porous metal silicate material, designated as PMS-22. nih.govacs.org In this approach, a nickel coordination complex serves as a bifunctional template. The resulting material exhibits a synergistic activity between the metallic nickel (Ni⁰) and the nickel silicate (containing Ni²⁺), which significantly boosts catalytic performance in reactions such as the hydrogenation of phenol (B47542) at low temperatures. nih.govacs.org
The robust stability of these heterojunctions is attributed to the strong interaction and charge transfer occurring at the heterointerfaces within the confined pores of the silicate material. nih.govacs.org This confinement prevents the agglomeration of the metallic nickel particles and maintains the integrity of the Ni⁰/Ni²⁺ interface, thus ensuring sustained catalytic activity. This method presents a promising pathway for designing highly stable and active heterostructural nanomaterials for various catalytic applications. nih.govacs.org
Stability of Layered Double Hydroxides Containing Nickel
Layered double hydroxides (LDHs) containing nickel are a class of materials with a hydrotalcite-like structure, represented by the general formula [M(II)₁₋ₓM(III)ₓ(OH)₂][Aⁿ⁻]ₓ/ₙ·mH₂O. mdpi.com These materials are investigated for a wide range of applications, including as catalyst precursors and electrode materials. Their stability, particularly in alkaline environments, is a key factor for their practical use.
The structure of nickel-containing LDHs consists of positively charged brucite-like layers, where some of the divalent nickel ions are substituted by trivalent cations. The interlayer region contains anions and water molecules that balance the charge. The stability of these structures is influenced by several factors, including the nature of the divalent and trivalent cations, the M(II)/M(III) molar ratio, and the type of interlayer anion. mdpi.com
Introducing other metal ions into the nickel hydroxide (B78521) structure can significantly enhance its stability. For instance, the incorporation of trivalent cations like aluminum (Al³⁺), iron (Fe³⁺), or cobalt (Co³⁺) to form LDHs results in materials that are isostructural with α-nickel hydroxide but exhibit greater stability against aging in alkaline solutions. researchgate.net The substitution of aluminum with iron cations in the structure of nickel-containing LDHs has been shown to cause a slight decrease in thermal stability. researchgate.net
The thermal stability of nickel-containing LDHs is an important characteristic, especially when they are used as precursors for catalysts. The thermal decomposition of these materials typically proceeds in stages, involving the removal of interlayer and physically adsorbed water, followed by the dehydroxylation of the brucite-like layers and the decomposition of the interlayer anions. researchgate.net The resulting mixed metal oxides often exhibit high thermal stability and a high dispersion of nickel species. For example, NiAl mixed oxides derived from the calcination of NiAl-LDHs can retain their structural integrity up to high temperatures. mdpi.com
| LDH Composition | Stability Characteristic |
| Ni-Al LDH | High purity LDHs show good stability in 6M KOH for 7 days. kobe-u.ac.jp |
| Ni-Cr LDH | Demonstrates electrochemical activity and delivers high specific capacity. researchgate.net |
| Ni-Mn LDH | Also electrochemically active with good capacity. researchgate.net |
| NiFe LDH | Used as a precursor for efficient oxygen evolution reaction catalysts. mdpi.com |
| NiAl-CO₃ | The layered structure terminates upon calcination at 600 °C without forming stoichiometric spinel phases. mdpi.com |
Emerging Research Directions and Advanced Functional Nickel Silicates
Design of Hierarchical and Nanostructured Nickel Silicate (B1173343) Composites
The performance of nickel silicate materials is intrinsically linked to their structure. Consequently, a significant research effort is focused on the design and synthesis of hierarchical and nanostructured composites. These complex architectures offer high surface areas, enhanced accessibility to active sites, and improved mass transport properties, which are crucial for various applications.
Hierarchical porous nickel phyllosilicate microspheres, for instance, have been synthesized using hydrothermal methods. researching.cn These microspheres are assembled from nanosheets, creating a structure with a large surface area and pore volume. The synthesis conditions, such as the molar ratio of nickel to silicon and the choice of alkali source, have a significant impact on the final product's phase composition, morphology, and textural properties. researching.cn Another approach involves the use of templates, such as silica (B1680970) spheres, to create core-shell or hollow structures. For example, SiO2@Ni-Co mixed metal oxide core-shell nanorattles have been synthesized through a self-template route involving the calcination of layered double hydroxides. researchgate.net
The development of nanostructured nickel silicates also includes the synthesis of one-dimensional (1D) and two-dimensional (2D) materials. For instance, dense single-crystalline Ni2Si nanowires and Ni3Si2 nanowires and nanorods have been successfully synthesized on a large scale via chemical vapor deposition. researchgate.net The reaction temperature and the flow rate of the silicon source are critical parameters that control the phase and morphology of these nanostructures. researchgate.net Furthermore, sandwich-structured graphene-nickel silicate-Ni ternary composites have been fabricated, where well-dispersed Ni nanoparticles are anchored on ultrathin nickel silicate nanosheets, which are then sandwiched by graphene layers. nih.gov This unique architecture provides synergistic effects that enhance the material's performance in applications like lithium-ion batteries. nih.gov
The table below summarizes various synthesis methods and the resulting nanostructures of nickel silicate composites.
| Synthesis Method | Precursors | Resulting Nanostructure | Key Features |
| Hydrothermal | NiCl2, Tetraethyl orthosilicate (B98303) (TEOS) | Hierarchical porous microspheres assembled from nanosheets | High surface area and pore volume researching.cn |
| Self-Template Route | SiO2 spheres, Ni and Co salts | Core-shell nanorattles | Controlled hollow structure researchgate.net |
| Chemical Vapor Deposition | SiH4, Ni foam | Single-crystalline nanowires and nanorods (Ni2Si, Ni3Si2, NiSi) | Dense and large-scale production researchgate.net |
| Solvothermal & In-situ Reduction | Graphene oxide, Nickel salts | Sandwich-structured graphene-nickel silicate-Ni ternary composites | Synergistic effects between components nih.gov |
Functional Materials Beyond Catalysis
While nickel silicates have a long history in catalysis, their unique properties are being harnessed for a new generation of functional materials in energy-related fields.
The development of safe and efficient hydrogen storage materials is a critical challenge for the widespread adoption of hydrogen as a clean energy carrier. Silicate materials, including those modified with nickel, are being investigated for their potential in hydrogen storage. researchgate.net The principle lies in the formation of finely divided metal nanoparticles within the porous structure of the silicate, which can then serve as sites for hydrogen adsorption. researchgate.net While research in this area is ongoing, the high surface area and tunable porosity of nanostructured nickel silicates make them promising candidates for further investigation. Density Functional Theory calculations have suggested that nickel atoms with low coordination on a silica support are favorable sites for H2 adsorption. researchgate.net
Nickel silicates are showing significant promise in various energy storage and conversion technologies, particularly in batteries and supercapacitors.
In the realm of lithium-ion batteries (LIBs) , nanostructured nickel silicates are being explored as anode materials. Their layered structure can facilitate the intercalation and deintercalation of lithium ions. For example, composites of nickel silicate nanosheets with carbon nanotubes have demonstrated good rate performance and outstanding cycling stability. researchgate.net The carbon nanotubes provide excellent electrical conductivity and a robust framework for the nickel silicate nanosheets. researchgate.net Sandwich-structured graphene-nickel silicate-Ni ternary composites also exhibit enhanced performance as anode materials due to the synergistic effects between the components. nih.gov
Supercapacitors , which offer high power density and long cycle life, are another area where nickel silicates are making an impact. researchgate.net The charge storage mechanism in these materials can involve both faradaic reactions (battery-type) and electrical double-layer capacitance (supercapacitor-type). researchgate.net Layered cobalt nickel silicate hollow spheres have been synthesized and shown to be highly stable supercapacitor materials. researchgate.net The hybridization of layered nickel silicate nanoparticles with porous carbon has also been explored to create advanced supercapacitor electrodes. researchgate.net
The table below highlights the emerging energy applications of nickel silicates and the key performance metrics.
| Application | Material | Key Performance Metric | Reference |
| Lithium-Ion Battery Anode | Nickel silicate/CNT composite film | 85.3% capacity retention after 1000 cycles | researchgate.net |
| Lithium-Ion Battery Anode | Graphene-nickel silicate-Ni ternary composite | Enhanced performance due to synergistic effects | nih.gov |
| Supercapacitor Electrode | Layered cobalt nickel silicate hollow spheres | High stability | researchgate.net |
| Hybrid Supercapacitor | Nickel silicate/graphene oxide composite | Capacitance of 109 mF·cm⁻² | researchgate.net |
Integration with Other Metal Elements for Synergistic Effects
The properties of nickel silicates can be further enhanced by integrating other metal elements to create bimetallic or multimetallic composites. This approach often leads to synergistic effects, where the combined performance of the metals is greater than the sum of their individual contributions. rsc.org
In catalysis, the introduction of a second metal can modify the electronic and geometric properties of the nickel active sites, leading to improved activity, selectivity, and stability. rsc.org For instance, bimetallic Ni-Co catalysts derived from layered double hydroxide (B78521) precursors have shown enhanced performance in the selective hydrogenation of pyrolysis gasoline. researchgate.net The appropriate substitution of nickel for cobalt was found to dramatically improve catalytic activity and stability, indicating a strong synergistic effect. researchgate.net Similarly, phyllosilicate-derived bimetallic NiCu@SiO2 catalysts have been developed for efficient hydrogenation reactions, where the induction of copper species creates new bimetallic catalytic sites responsible for high activity. ox.ac.uk
The synthesis of these bimetallic systems can be achieved through various methods, including co-precipitation, impregnation, and the reduction of mixed-metal silicates. researchgate.netacs.org For example, doped nickel silicates can be used to produce nickel-based bimetallic and trimetallic alloy nanoparticles. acs.org The choice of the second metal and the synthesis method allows for the fine-tuning of the catalyst's properties for specific applications.
The following table presents examples of bimetallic nickel silicate systems and their observed synergistic effects.
| Bimetallic System | Application | Observed Synergistic Effect |
| Ni-Co | Selective Hydrogenation | Improved catalytic activity and stability, suppressed coke formation researchgate.net |
| Ni-Cu | Hydrogenation | Creation of new bimetallic active sites with high activity ox.ac.uk |
| Ni-Fe | CO2 Methanation | Formation of stable NiFe alloy particles with high CO2 conversion researchgate.net |
| Ni-V | CO and CO2 Methanation | Significant improvement in activity, thermal stability, and resistance to coke formation researchgate.net |
In-Situ Characterization Techniques for Understanding Dynamic Processes
To design more efficient nickel silicate materials, it is crucial to understand their behavior under reaction conditions. In-situ characterization techniques are powerful tools that allow researchers to observe the dynamic structural and chemical changes of materials in real-time. acs.org
In-situ Transmission Electron Microscopy (TEM) has emerged as a particularly valuable technique for studying nickel silicates. acs.org It enables the direct visualization of nanoscale processes, such as the nucleation and growth of nickel nanoparticles from a nickel phyllosilicate precursor during reduction. acs.org These studies have provided insights into the influence of factors like temperature and the presence of water vapor on particle formation. acs.orguu.nl For instance, in-situ TEM has shown that water vapor can suppress and delay nucleation but increase the rate of particle growth during the reduction of nickel phyllosilicate. uu.nl
Other in-situ techniques, such as in-situ X-ray Diffraction (XRD) and X-ray Absorption Fine Structure (XAFS) spectroscopy, provide complementary information about the crystalline phase transformations and the local atomic environment of the nickel atoms during dynamic processes. researchgate.netcore.ac.uk For example, in-situ XRD has been used to reveal the formation of small, stable NiFe alloy particles during CO2 methanation over catalysts derived from hydrotalcite precursors. researchgate.net High-pressure and high-temperature XAFS experiments have been employed to determine the coordination of nickel in hydrous silicate melts. core.ac.uk
These in-situ studies provide fundamental insights that are essential for establishing structure-property relationships and for the rational design of advanced nickel silicate materials. acs.org
Predictive Modeling and Data-Driven Approaches in Nickel Silicate Design
The traditional trial-and-error approach to materials discovery can be time-consuming and expensive. Predictive modeling and data-driven approaches, including machine learning, are emerging as powerful tools to accelerate the design and optimization of new materials, including nickel silicates. researchgate.netresearchgate.net
These computational methods can be used to screen large numbers of potential catalyst compositions and structures to identify promising candidates for experimental synthesis and testing. researchgate.net For example, a data-driven approach powered by machine learning has been used to estimate the activity of thousands of homogeneous nickel catalysts for a specific chemical reaction. researchgate.net While much of the work in this area has focused on homogeneous catalysts, the principles can be extended to heterogeneous systems like nickel silicates.
The underlying concept of "catalyst informatics" is to extract trends and patterns from large datasets of catalyst properties and performance to guide the design of new catalysts. researchgate.netrsc.org This can involve the development of experimental catalyst databases, the use of data science techniques to extract knowledge from this data, and the creation of platforms to facilitate this data-driven design process. researchgate.netrsc.org
As more experimental and computational data on nickel silicates become available, data-driven approaches are expected to play an increasingly important role in the design of novel materials with tailored functionalities.
Q & A
Q. What precautions are necessary when handling dioxido(oxo)silane;nickel(2+) due to nickel’s toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
